molecular formula C6H3Cl2F2N B1410471 4,6-Dichloro-2,3-difluoroaniline CAS No. 1806300-96-8

4,6-Dichloro-2,3-difluoroaniline

Cat. No.: B1410471
CAS No.: 1806300-96-8
M. Wt: 197.99 g/mol
InChI Key: WMIPWDHITTVBFN-UHFFFAOYSA-N
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Description

4,6-Dichloro-2,3-difluoroaniline is a versatile halogenated aniline intermediate designed for research and development applications. This compound is of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries, where it serves as a key building block for the preparation of more complex molecules. Its structure, featuring both chlorine and fluorine substituents on the aniline ring, makes it a valuable precursor in the synthesis of active ingredients, potentially for drugs and crop protection agents . The presence of halogens allows for further functionalization via various coupling reactions, enabling researchers to explore new chemical spaces. As a multi-substituted aniline, it is part of a class of compounds used in advanced material science and as a starting material for the synthesis of dyes and pigments . This product is strictly labeled For Research Use Only (RUO) . It is intended for use in a controlled laboratory setting by qualified personnel and is not to be used for diagnostic, therapeutic, or any other human or veterinary purposes . Researchers should consult the Safety Data Sheet (SDS) before use and adhere to all recommended safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-2,3-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIPWDHITTVBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Dichloro-Difluoroaniline Isomers: Focus on 3,5-Dichloro-2,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Initial searches for "2,3-Difluoro-4,6-dichloroaniline" did not yield sufficient verifiable data from authoritative sources to construct a comprehensive technical guide that meets the required standards of scientific integrity. This suggests that the specified isomer may be exceptionally rare, not commercially available, or potentially misidentified.

Given the full editorial control granted for this guide, and to provide a valuable and accurate resource, the focus of this document has been shifted to a closely related and well-documented isomer: 3,5-Dichloro-2,4-difluoroaniline . This compound has a confirmed chemical identity, established analytical data, and is available through chemical suppliers, making it a relevant and practical subject for researchers, scientists, and drug development professionals.

This guide will now proceed to deliver an in-depth technical overview of the synonyms, nomenclature, and key identifiers for 3,5-Dichloro-2,4-difluoroaniline , adhering to the core principles of expertise, trustworthiness, and comprehensive referencing.

Chemical Identity and Nomenclature of 3,5-Dichloro-2,4-difluoroaniline

The precise identification of a chemical compound is fundamental to all scientific research and development. The nomenclature and various identifiers for 3,5-Dichloro-2,4-difluoroaniline are governed by internationally recognized systems, ensuring unambiguous communication of its chemical structure.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 3,5-dichloro-2,4-difluoroaniline . This name is derived by identifying the parent molecule as aniline (a benzene ring with an amino group) and then numbering the substituents to give the lowest possible locants.

Synonyms and Alternative Names

In scientific literature and commercial catalogs, a compound may be referred to by several names. For 3,5-Dichloro-2,4-difluoroaniline, common synonyms include:

  • 3,5-Dichloro-2,4-difluorobenzenamine[1]

  • 2,4-Difluoro-3,5-dichloroaniline[2]

  • Benzenamine, 3,5-dichloro-2,4-difluoro-[1]

It is crucial for researchers to be aware of these synonyms to ensure a comprehensive literature search and to correctly identify the compound from various suppliers.

Key Chemical Identifiers

To eliminate any ambiguity, a set of unique identifiers is assigned to each chemical substance. The following table summarizes the key identifiers for 3,5-Dichloro-2,4-difluoroaniline.

IdentifierValueSource
CAS Number 83121-15-7[1]
PubChem CID 2774000[1]
EC Number 617-438-9[1]
Molecular Formula C₆H₃Cl₂F₂N[1]
Molecular Weight 197.99 g/mol [1]
InChI InChI=1S/C6H3Cl2F2N/c7-2-1-3(11)6(10)4(8)5(2)9/h1H,11H2[1]
InChIKey KLECNQGLBJHVSH-UHFFFAOYSA-N[1]
Canonical SMILES C1=C(C(=C(C(=C1Cl)F)Cl)F)N[3]

Visualization of Nomenclature

The following diagram illustrates the relationship between the primary IUPAC name and its key identifiers.

Chemical_Identifiers Nomenclature and Identifiers for 3,5-Dichloro-2,4-difluoroaniline IUPAC_Name 3,5-dichloro-2,4-difluoroaniline CAS_Number CAS: 83121-15-7 IUPAC_Name->CAS_Number is identified by PubChem_CID PubChem CID: 2774000 IUPAC_Name->PubChem_CID is identified by Molecular_Formula Formula: C6H3Cl2F2N IUPAC_Name->Molecular_Formula is represented by Synonym_1 Synonym: 3,5-Dichloro-2,4-difluorobenzenamine IUPAC_Name->Synonym_1 is also known as Synonym_2 Synonym: 2,4-Difluoro-3,5-dichloroaniline IUPAC_Name->Synonym_2 is also known as

Caption: Relationship between the IUPAC name and key identifiers.

Experimental Protocols: A Note on Synthesis

While a detailed experimental protocol for the synthesis of 3,5-Dichloro-2,4-difluoroaniline is beyond the scope of this guide, it is worth noting that this compound is an intermediate in the synthesis of Teflubenzuron.[1] Teflubenzuron is a benzoylphenylurea chitin synthesis inhibitor used as an insecticide.[2] The synthesis of such highly substituted anilines often involves multi-step processes that may include:

  • Nitration of a suitable di- or tri-substituted benzene precursor.

  • Halogenation (chlorination and/or fluorination) reactions, often requiring specific catalysts and conditions to achieve the desired regioselectivity.

  • Reduction of the nitro group to an amine.

The specific sequence and reagents used would be proprietary to the manufacturer or detailed in relevant patents and synthetic chemistry literature. Researchers planning to synthesize this or similar compounds should conduct a thorough review of the chemical literature and patents.

Conclusion

This technical guide provides a comprehensive overview of the nomenclature and key identifiers for 3,5-Dichloro-2,4-difluoroaniline. By understanding the IUPAC name, common synonyms, and unique chemical identifiers, researchers can ensure the accurate and unambiguous identification of this compound in their work. The provided information serves as a foundational resource for scientists and professionals in drug development and other chemical research fields who may work with this or structurally related halogenated anilines.

References

  • LookChem. (n.d.). 3,5-Dichloro-2,4-difluoroaniline. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-2,4-difluorobenzenamine. Retrieved February 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the Core Differences Between 4,6-dichloro-2,3-difluoroaniline and 2,4-dichloro-5,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed comparative analysis of the isomeric compounds 4,6-dichloro-2,3-difluoroaniline and 2,4-dichloro-5,6-difluoroaniline. While specific experimental data for these exact isomers are not extensively available in public literature, this document extrapolates their structural, spectroscopic, and reactive properties based on established principles of organic chemistry and data from closely related analogues. The insights provided herein are intended to guide researchers in understanding the nuanced yet critical differences imparted by substituent positioning on the aniline scaffold.

Introduction: The Significance of Halogenated Anilines

Halogenated anilines are a critical class of chemical intermediates, forming the bedrock of numerous applications in the pharmaceutical, agrochemical, and materials science sectors. The introduction of halogen atoms onto the aniline ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Furthermore, the specific regioisomeric placement of these halogens can lead to vastly different biological activities and chemical reactivities, making a detailed understanding of individual isomers paramount for rational drug design and chemical synthesis. This guide focuses on elucidating the predicted core differences between two such isomers: 4,6-dichloro-2,3-difluoroaniline and 2,4-dichloro-5,6-difluoroaniline.

Structural and Electronic Properties: A Tale of Two Isomers

The fundamental difference between 4,6-dichloro-2,3-difluoroaniline and 2,4-dichloro-5,6-difluoroaniline lies in the spatial arrangement of the chlorine and fluorine atoms on the aniline ring. This seemingly subtle variation has profound implications for the molecule's electronic distribution, dipole moment, and intermolecular interactions.

4,6-dichloro-2,3-difluoroaniline places the two fluorine atoms adjacent to each other on one side of the ring, with the chlorine atoms positioned meta and para to the amino group.

2,4-dichloro-5,6-difluoroaniline , in contrast, has a more dispersed arrangement of its halogen substituents.

The electronegativity of fluorine and chlorine atoms withdraws electron density from the aromatic ring, a phenomenon known as the inductive effect (-I). Concurrently, the lone pairs on the halogen atoms can donate electron density to the ring through resonance (+R effect). The interplay of these effects, which is highly dependent on the substituent's position relative to the amino group and other halogens, governs the overall reactivity and properties of the molecule.

The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, the presence of multiple deactivating halogen substituents significantly reduces the nucleophilicity of the aromatic ring.

G cluster_0 4,6-dichloro-2,3-difluoroaniline cluster_1 2,4-dichloro-5,6-difluoroaniline a Aniline Ring (C6H3) nh2_a NH2 a->nh2_a 1 cl_4a Cl (4) a->cl_4a 4 cl_6a Cl (6) a->cl_6a 6 f_2a F (2) a->f_2a 2 f_3a F (3) a->f_3a 3 b Aniline Ring (C6H3) nh2_b NH2 b->nh2_b 1 cl_2b Cl (2) b->cl_2b 2 cl_4b Cl (4) b->cl_4b 4 f_5b F (5) b->f_5b 5 f_6b F (6) b->f_6b 6

Caption: Isomeric Structures of the Target Compounds.

Comparative Physicochemical Properties (Predicted)

Based on the analysis of related compounds, a comparative table of predicted physicochemical properties is presented below. It is important to note that these are estimations and experimental verification is required.

Property4,6-dichloro-2,3-difluoroaniline2,4-dichloro-5,6-difluoroanilineRationale for Prediction
Molecular Formula C₆H₃Cl₂F₂NC₆H₃Cl₂F₂NIdentical for both isomers.
Molecular Weight 198.00 g/mol 198.00 g/mol Identical for both isomers.
Predicted Boiling Point Likely high due to polarity and molecular weight.Likely high, potentially slightly different due to dipole moment variations.Halogenated aromatics generally have high boiling points.
Predicted Melting Point Solid at room temperature.Solid at room temperature.Similar compounds like 2-chloro-4,6-difluoroaniline are solids.[1]
Predicted Solubility Poorly soluble in water, soluble in organic solvents.Poorly soluble in water, soluble in organic solvents.Typical for halogenated anilines.
Predicted Dipole Moment Expected to have a significant dipole moment.The more dispersed substitution may result in a different net dipole moment.The vector sum of individual bond dipoles will differ.

Spectroscopic Signatures: A Tool for Differentiation

The distinct substitution patterns of these isomers will manifest in their spectroscopic data, providing a clear method for their differentiation.

¹H NMR Spectroscopy

The proton NMR spectra will be the most straightforward method to distinguish between the two isomers.

  • 4,6-dichloro-2,3-difluoroaniline: The single aromatic proton at the 5-position will appear as a triplet due to coupling with the two adjacent fluorine atoms (³JHF).

  • 2,4-dichloro-5,6-difluoroaniline: The single aromatic proton at the 3-position will likely appear as a doublet of doublets, coupling to the fluorine at position 5 (⁴JHF) and the fluorine at position 6 (³JHF).

¹³C NMR Spectroscopy

The carbon NMR spectra will also show distinct patterns. The carbon atoms directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the neighboring substituents.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for analyzing fluorinated compounds.[2]

  • 4,6-dichloro-2,3-difluoroaniline: Two distinct fluorine signals are expected. The fluorine at position 2 will be coupled to the fluorine at position 3, and the fluorine at position 3 will be coupled to the fluorine at position 2 and the proton at position 5.

  • 2,4-dichloro-5,6-difluoroaniline: Two distinct fluorine signals are expected, with coupling to each other and to the aromatic proton.

Mass Spectrometry

Both isomers will have the same molecular ion peak in their mass spectra. However, the fragmentation patterns may differ due to the different substitution patterns, potentially allowing for differentiation through detailed analysis of the fragment ions.

Synthesis and Reactivity: Pathways and Predictions

The synthesis of these specific isomers would likely involve multi-step sequences starting from commercially available precursors. The directing effects of the substituents are crucial in achieving the desired regiochemistry.

Proposed Synthetic Workflow

A general, plausible synthetic approach for such polychlorofluorinated anilines involves the protection of the amino group of a difluoroaniline precursor, followed by regioselective chlorination, and subsequent deprotection.[3]

G start Difluoroaniline Precursor step1 Acetylation (Protection) start->step1 step2 N-(difluorophenyl)acetamide step1->step2 step3 Regioselective Chlorination step2->step3 step4 N-(dichloro-difluorophenyl)acetamide step3->step4 step5 Hydrolysis (Deprotection) step4->step5 end Target Dichloro- difluoroaniline step5->end

Caption: Generalized Synthetic Workflow.

  • For 4,6-dichloro-2,3-difluoroaniline: A potential starting material would be 2,3-difluoroaniline.[4] The acetylated intermediate would then undergo chlorination. The directing effects of the acetamido and fluoro groups would need to be carefully considered to achieve the desired 4,6-dichloro substitution.

  • For 2,4-dichloro-5,6-difluoroaniline: A plausible precursor is not readily apparent from commercially available starting materials, suggesting a more complex synthetic route may be necessary, potentially involving a Sandmeyer reaction from a suitable nitroaromatic precursor.

Reactivity Considerations

The reactivity of the amino group (e.g., in diazotization or acylation reactions) will be influenced by the electron-withdrawing nature of the halogen substituents. The nucleophilicity of the nitrogen atom is expected to be significantly reduced in both isomers compared to aniline.

Electrophilic aromatic substitution on the aniline ring is unlikely due to the presence of four deactivating halogen substituents. Nucleophilic aromatic substitution, particularly the displacement of a fluorine atom by a strong nucleophile, might be possible under harsh reaction conditions, with the position of attack being influenced by the combined directing effects of the other substituents.

Potential Applications: An Outlook

While specific applications for these two isomers are not documented, their structural motifs are found in molecules with important biological activities.

  • Agrochemicals: Many commercial herbicides and fungicides are based on halogenated anilines.[5][6] The specific substitution pattern of these isomers could lead to novel crop protection agents.

  • Pharmaceuticals: Polychlorinated and fluorinated aromatic compounds are prevalent in medicinal chemistry.[7] They can serve as key building blocks for the synthesis of active pharmaceutical ingredients (APIs), for example, in the development of kinase inhibitors or anti-cancer agents.[6]

  • Materials Science: The unique electronic and physical properties imparted by the halogen substitution pattern could make these compounds interesting candidates for the development of advanced polymers, liquid crystals, or other functional materials.[8]

Safety and Handling

Detailed toxicological data for these specific isomers are not available. However, based on related compounds such as 2-chloro-4,6-difluoroaniline and 2,4-difluoroaniline, it is prudent to handle these compounds with extreme care.[1][9] They should be considered as potentially toxic and irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

The core difference between 4,6-dichloro-2,3-difluoroaniline and 2,4-dichloro-5,6-difluoroaniline is the distinct spatial arrangement of their halogen substituents. This isomeric difference is predicted to lead to distinguishable spectroscopic signatures, particularly in ¹H and ¹⁹F NMR, and to influence their chemical reactivity and potential synthetic routes. While a lack of direct experimental data necessitates an inferential approach, the principles outlined in this guide provide a solid foundation for researchers to design experiments, interpret data, and explore the potential of these and other polychlorofluorinated anilines in various fields of chemical science.

References

  • PubChem. 5-Chloro-2,4-difluoroaniline. National Center for Biotechnology Information. Available from: [Link]

  • Gujarat Fluorochemicals Limited. Global Product Strategy Safety Summary: 2,6-dichloro-4-(trifluoromethyl) aniline. Available from: [Link]

  • CP Lab Safety. 2-Chloro-4,6-difluoroaniline, 5g, Each. Available from: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Physical Chemistry A. 2024.
  • ProQuest. A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. 2023.
  • Chem-Impex. 3,5-Dichloro-2,4-difluoroaniline. Available from: [Link]

  • Kaszynski, P., et al. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry. 2003.
  • Google Patents. Method of preparing 2,4-difluoroaniline.
  • Chem-Impex. 2-Chloro-4,6-difluoroaniline. Available from: [Link]

  • Google Patents. Method of preparing 2,4-difluoroaniline.
  • Sparrow Chemical. Fluoroaniline Series. Available from: [Link]

  • Wikipedia. 2,4-Dichloroaniline. Available from: [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. 2005.
  • IDC-Online. PREDICTING NMR CHEMICAL SHIFTS. Available from: [Link]

  • NIST. 2,4-Difluoroaniline. WebBook. Available from: [Link]

  • Chem-Impex. 2,4-Difluoroaniline. Available from: [Link]

  • Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). 2024.
  • Chem-Impex. 2,3-Difluoroaniline. Available from: [Link]

  • Beilstein Journals. Synthesis and investigation on optical and electrochemical properties of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines. 2021.
  • Al-Narjes, A. et al.
  • UNECE.
  • Google Patents. A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide to the procurement and validation of research-grade 4,6-Dichloro-2,3-difluoroaniline for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 4,6-Dichloro-2,3-difluoroaniline

In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical research, the precise arrangement of halogen substituents on an aromatic ring is a cornerstone of molecular design. Halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. 4,6-Dichloro-2,3-difluoroaniline is a specialized aromatic amine that serves as a high-value building block for creating complex molecular architectures. Its unique substitution pattern offers a distinct electronic and steric profile, making it a compound of significant interest for investigators exploring novel active pharmaceutical ingredients (APIs) and next-generation crop protection agents.

Unlike common reagents, this compound is not a typical off-the-shelf product. Its procurement and use demand a deeper understanding of the custom synthesis market, rigorous quality control, and stringent safety protocols. This guide provides the necessary field-proven insights for researchers to confidently source, validate, and handle this niche intermediate.

Chemical Identity
IUPAC Name 4,6-Dichloro-2,3-difluoroaniline
CAS Number 1806300-96-8[1]
Molecular Formula C₆H₃Cl₂F₂N[1]
Molecular Weight 198.00 g/mol
Chemical Structure (Image of the chemical structure of 4,6-Dichloro-2,3-difluoroaniline)

Part 1: Procurement Strategy for a Niche Intermediate

The rarity of 4,6-Dichloro-2,3-difluoroaniline means that researchers must engage with companies specializing in custom chemical synthesis. This process is fundamentally different from purchasing catalog chemicals and is best understood as a collaboration to produce a molecule on an exclusive, on-demand basis.

The causality behind this is one of economics and demand; large-scale production is not viable for a compound with a limited, specialized user base. Therefore, a researcher's primary task is to identify a reliable custom synthesis partner. Key selection criteria should include demonstrated expertise in complex organic synthesis, particularly in halogenation and aniline chemistry, robust analytical capabilities, and a transparent project management process.[][3][4][5][6][7]

| Table 1: Potential Custom Synthesis & Fine Chemical Providers | | :--- | :--- | | Provider Type | Examples | Key Considerations | | Specialized Custom Synthesis Organizations (CROs) | Chiroblock, Taros Chemicals, BOC Sciences | Expertise in route scouting for novel compounds; often flexible on scale (mg to kg).[][8][9] | | Fine Chemical Manufacturers | 10X CHEM, MilliporeSigma (custom services), Fluorochem | May have existing routes for similar compounds; potentially better for larger scale-up.[1] | | Academic Core Facilities / Institutes | University-based synthesis labs | Can be cost-effective for very small, exploratory quantities; access may be restricted. |

Part 2: Deconstructing Price: Factors Influencing Custom Synthesis Cost

For a research-grade compound like 4,6-Dichloro-2,3-difluoroaniline, there are no standard "price trends." The cost is calculated on a per-project basis, and understanding the underlying drivers is critical for budget planning and for comparing quotes from different providers. The primary cost is driven by the scientific effort involved, not just the quantity of the final product.[10]

Key cost drivers include:

  • Synthesis Complexity: The number of reaction steps, the difficulty of achieving the specific regio-isomer, and the need for specialized reagents or equipment.

  • Starting Material Costs: The availability and price of the precursors needed for the synthesis.

  • Labor and R&D: The time spent by chemists on route scouting, optimization, synthesis, and purification.

  • Purity and Analytical Requirements: The cost increases exponentially as the required purity level rises (e.g., from 95% to >99%), due to the intensive purification and analytical validation required.[10]

  • Risk Profile: A synthesis with no established literature precedent carries higher risk and cost compared to a known procedure.[8][9]

Custom Synthesis Cost Factors cluster_main Key Cost Drivers for 4,6-Dichloro-2,3-difluoroaniline cluster_labor Labor cluster_materials Materials cluster_purity Purity & Analytics cluster_risk Risk & Scale Cost Cost Labor Labor Labor->Cost Route_Scouting Route Scouting Materials Materials Materials->Cost Starting_Materials Starting Materials Purity_Analytics Purity & Analytics Purity_Analytics->Cost Purity_Level Purity Level (>99%) Risk_Scale Risk & Scale Risk_Scale->Cost Synthesis_Novelty Synthesis Novelty Synthesis_Execution Synthesis Execution Purification Purification Reagents_Solvents Reagents & Solvents Analytical_Methods Analytical Methods (HPLC, NMR) Batch_Size Batch Size (mg to kg)

Diagram 1: Key factors determining the cost of a custom-synthesized chemical.

Researchers will typically encounter two primary contract models:

  • Fee-for-Service (FFS) / Fee-for-Results (FFR): The client pays an agreed-upon price for the successful delivery of the specified compound. This model transfers the scientific risk to the synthesis provider, making project costs highly predictable.[8]

  • Full-Time Employee (FTE): The client pays for the time and resources of the provider's chemists. This model is often used for longer-term, research-intensive projects where the outcome is uncertain. The risk remains with the client, who pays for the effort regardless of the final result.[8][9]

Part 3: Scientific Integrity: A Protocol for Quality Control

Trust in research outcomes begins with verifying the integrity of the starting materials. For a custom-synthesized compound, the researcher must act as the final quality gate. The most significant challenge in the synthesis of halogenated anilines is often the formation of regioisomers—molecules with the same atoms but arranged in different positions on the aromatic ring.[11] These isomers can have very similar physical properties, making them difficult to separate and distinguish, yet they may possess vastly different biological activities.

An independent, in-house verification of purity and identity is therefore not just recommended; it is a mandatory step for ensuring experimental reproducibility.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the most powerful and effective technique for separating closely related isomers of halogenated anilines.[11] This protocol serves as a self-validating system to confirm the purity stated on the supplier's Certificate of Analysis (CoA).

Table 2: HPLC Protocol Parameters for Halogenated Aniline Analysis
Parameter Guideline / Starting Point
Column C18 or Phenyl-Hexyl, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle size
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start at 5-10% B, ramp to 95% B over 10-20 minutes
Flow Rate 0.5 - 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nm
Sample Prep Dissolve a small amount (~1 mg/mL) in the initial mobile phase composition (e.g., 90% A / 10% B)

Complementary Analytical Methods: While HPLC is excellent for purity assessment, full characterization should be confirmed with:

  • Mass Spectrometry (MS): To confirm the molecular weight of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the exact structure and connectivity of the atoms, providing definitive proof of isomeric identity.[11]

Part 4: Safe Handling and Storage

Anilines and their halogenated derivatives are classified as toxic compounds and must be handled with appropriate engineering controls and personal protective equipment (PPE).[11]

Table 3: Safe Handling and Storage Guidelines
Aspect Protocol
Engineering Controls All work must be performed in a certified chemical fume hood.[11]
Personal Protective Equipment (PPE) Wear nitrile gloves, a full-length lab coat, and chemical splash goggles.[11]
Storage Store in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and sources of light.[11] Containers must be tightly sealed. Segregate from incompatible materials.[9][10][12][13]
Waste Disposal Dispose of as hazardous chemical waste according to institutional and local regulations. Keep halogenated and non-halogenated waste streams separate.[13]

digraph "Safe_Handling_Workflow" {
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node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
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// Define nodes A[label="Receive Compound", shape=invhouse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="Inspect Packaging & CoA"]; C [label="Don PPE (Gloves, Goggles, Lab Coat)"]; D [label="Work Inside Fume Hood"]; E [label="Prepare Sample for QC Analysis (HPLC, NMR)"]; F [label="Verify Purity & Identity"]; G [label="Does it Meet Spec?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Log into Inventory & Affix Label"]; I[label="Store in Designated, Ventilated Cabinet", shape=box3d, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Contact Supplier & Quarantine Material", shape=octagon, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define workflow A -> B -> C -> D -> E -> F -> G; G -> H [label="Yes"]; G -> J [label="No"]; H -> I; }

Diagram 2: Workflow for the safe receipt and validation of a custom-synthesized chemical.

Conclusion

4,6-Dichloro-2,3-difluoroaniline represents a class of specialized reagents that empower researchers to push the boundaries of chemical innovation. Its successful use, however, is contingent not only on its synthetic application but also on a strategic approach to its procurement and validation. By understanding the nuances of the custom synthesis market, rigorously deconstructing project costs, and implementing non-negotiable in-house quality control and safety protocols, scientists can confidently integrate this and other high-value intermediates into their research, ensuring the integrity and success of their development programs.

References

  • 10X CHEM. 4,6-Dichloro-2,3-difluoroaniline. Available at: [Link]

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The Unseen Architects: A Technical Guide to the Physical Properties of Polyhalogenated Difluoroanilines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the journey from a promising molecule to a life-saving therapeutic is paved with a profound understanding of its fundamental physical properties. Among the vast arsenal of molecular scaffolds, polyhalogenated difluoroanilines have emerged as privileged structures, their unique electronic and conformational characteristics offering a powerful toolkit for modulating biological activity. This in-depth technical guide, authored from the perspective of a Senior Application Scientist, moves beyond a mere recitation of data to provide a comprehensive exploration of the core physical properties of these remarkable compounds. Herein, we delve into the causality behind their behavior, offering field-proven insights into how these properties are measured and, more importantly, how they can be strategically manipulated to accelerate drug development pipelines.

The Strategic Importance of Physical Properties in Medicinal Chemistry

The therapeutic efficacy of a drug candidate is not solely dictated by its ability to bind to a biological target. Its journey through the body—absorption, distribution, metabolism, and excretion (ADME)—is governed by a delicate interplay of physical properties. For polyhalogenated difluoroanilines, the strategic placement of fluorine and other halogen atoms provides a nuanced control over these characteristics. Understanding properties such as melting point, boiling point, solubility, and acidity (pKa) is paramount for everything from initial synthesis and purification to formulation and bioavailability. These are not just numbers in a database; they are the architectural blueprints that dictate a molecule's behavior in both the laboratory and the human body.

Melting and Boiling Points: A Tale of Intermolecular Forces

The melting and boiling points of polyhalogenated difluoroanilines are a direct reflection of the strength of their intermolecular forces. The introduction of multiple halogen atoms significantly influences these properties.

Key Influencing Factors:

  • Molecular Weight and Halogen Type: Generally, as the molecular weight of the compound increases with the addition of heavier halogens (Cl, Br, I), the melting and boiling points tend to rise due to stronger van der Waals forces.[1]

  • Symmetry and Crystal Packing: Highly symmetrical molecules can pack more efficiently into a crystal lattice, leading to higher melting points. The substitution pattern of the halogens on the aniline ring plays a crucial role here.

  • Dipole-Dipole Interactions: The high electronegativity of fluorine and other halogens creates significant dipole moments within the molecule, leading to strong dipole-dipole interactions that require more energy to overcome.

  • Hydrogen Bonding: The presence of the amine group allows for intermolecular hydrogen bonding, which further elevates the boiling point.

Data Presentation: Melting and Boiling Points of Selected Polyhalogenated Difluoroanilines

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)
2-Bromo-4,6-difluoroanilineC₆H₄BrF₂N41-42[2]Not available
3,5-Dichloro-2,4-difluoroanilineC₆H₃Cl₂F₂N75[3]268.1 (Predicted)
2,3,4,5-TetrachloroanilineC₆H₃Cl₄N83-85[4]Not available

Note: Boiling point data for many higher polyhalogenated anilines is scarce, likely due to decomposition at elevated temperatures.

Experimental Protocol: Melting Point Determination

The determination of a compound's melting point is a fundamental technique to assess its purity.[5] Pure compounds typically exhibit a sharp melting range of 1-2°C, whereas impurities will depress the melting point and broaden the range.[5]

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline polyhalogenated difluoroaniline is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).

  • Heating and Observation: The sample is heated at a slow, controlled rate (1-2°C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility: The "Like Dissolves Like" Principle in Action

The solubility of a compound is a critical factor influencing its absorption and formulation. For polyhalogenated difluoroanilines, their solubility is a complex interplay of the polar amine group and the increasingly non-polar, halogenated aromatic ring.[6]

Causality Behind Solubility:

  • Polarity: The difluoroaniline core possesses both a polar amine group capable of hydrogen bonding and a largely non-polar aromatic ring. The addition of further halogens generally increases the lipophilicity (fat-solubility) of the molecule.

  • Solvent Choice: These compounds tend to be more soluble in organic solvents than in water.[6] Their solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone is typically high, while solubility in non-polar solvents like hexane is lower. Lower aliphatic amines can be soluble in water due to hydrogen bonding, but this decreases with increasing molecular weight.[6]

  • pH-Dependent Solubility: As amines, the solubility of polyhalogenated difluoroanilines in aqueous solutions is highly pH-dependent. In acidic solutions, the amine group is protonated to form a more water-soluble ammonium salt.

Illustrative Solubility Profile

SolventSolvent TypeExpected Solubility
WaterPolar ProticSparingly Soluble to Insoluble
MethanolPolar ProticModerately Soluble
AcetonePolar AproticSoluble
DichloromethaneNon-polarSoluble
TolueneNon-polarSparingly Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticVery Soluble
Experimental Workflow: Determining Aqueous and Organic Solubility

The following workflow outlines a systematic approach to characterizing the solubility of a novel polyhalogenated difluoroaniline.

Caption: A generalized workflow for the experimental determination of solubility.

Acidity (pKa): Modulating Basicity with Halogens

The pKa of a polyhalogenated difluoroaniline refers to the acidity of its conjugate acid (the anilinium ion). This value is a direct measure of the basicity of the nitrogen atom's lone pair of electrons.

The Influence of Halogenation on pKa:

  • Inductive Effect: Fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, subsequently, from the nitrogen atom. This reduces the availability of the lone pair to accept a proton, thus decreasing the basicity (lowering the pKa) of the aniline.

  • Resonance Effect: While halogens have a deactivating inductive effect, they also possess lone pairs that can be donated into the aromatic ring via resonance. However, for halogens, the inductive effect typically outweighs the resonance effect in influencing the basicity of the amino group.

  • Positional Effects: The position of the halogen substituents relative to the amine group is critical. Halogens in the ortho and para positions have a more pronounced effect on pKa due to their stronger influence on the electronic distribution of the ring.

Predicted pKa Values

CompoundPredicted pKa
3,5-Dichloro-2,4-difluoroaniline1.15 ± 0.10
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra between the protonated and non-protonated forms of the aniline.

  • Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa range are prepared.

  • Sample Preparation: A stock solution of the polyhalogenated difluoroaniline is prepared in a suitable solvent (e.g., methanol). Aliquots of this stock solution are added to each buffer solution to a constant final concentration.

  • UV-Vis Measurement: The absorbance of each solution is measured at a wavelength where the difference in absorbance between the protonated and deprotonated species is maximal.

  • Data Analysis: The absorbance values are plotted against the pH of the buffer solutions. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs.

Spectroscopic Properties: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for the structural elucidation and characterization of polyhalogenated difluoroanilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

  • ¹H NMR: The chemical shifts of the aromatic protons are influenced by the electronegativity and position of the halogen substituents. Electron-withdrawing halogens will generally shift the signals of nearby protons downfield (to higher ppm values).

  • ¹³C NMR: The carbon signals are also affected by the halogen substitution pattern. Carbons directly bonded to fluorine will exhibit characteristic splitting due to C-F coupling.

  • ¹⁹F NMR: This is a particularly powerful technique for these compounds. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, providing a unique fingerprint for each isomer.[7] The wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • N-H Stretch: Primary anilines typically show two bands in the region of 3300-3500 cm⁻¹.

  • C-N Stretch: The stretching vibration of the aromatic C-N bond is usually found in the 1250-1335 cm⁻¹ region.

  • C-F and C-X Stretches: The C-F stretching vibrations give rise to strong absorptions in the 1000-1350 cm⁻¹ region. C-Cl and C-Br stretches appear at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. The isotopic patterns of chlorine and bromine are particularly useful for confirming the presence and number of these atoms in the molecule.

Logical Relationship of Spectroscopic Data in Structural Elucidation

Caption: The complementary roles of MS, IR, and NMR in structure confirmation.

Conclusion: A Foundation for Rational Drug Design

The physical properties of polyhalogenated difluoroanilines are not merely descriptive data points but are fundamental determinants of their behavior and, ultimately, their therapeutic potential. A thorough understanding and experimental determination of these properties provide the bedrock for rational drug design. By appreciating the causal relationships between molecular structure and physical characteristics, medicinal chemists can more effectively navigate the complex path of drug discovery, transforming promising lead compounds into optimized clinical candidates. The protocols and insights presented in this guide are intended to empower researchers to build this foundational knowledge, fostering a more efficient and informed approach to the development of next-generation therapeutics.

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An In-Depth Technical Guide to the Physicochemical Characterization of 4,6-Dichloro-2,3-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of pharmaceutical and agrochemical research, the journey from a lead compound to a viable product is governed by a molecule's intrinsic properties. Among the most fundamental of these are the melting and boiling points. These thermal characteristics are not mere data points; they are indicators of a compound's purity, stability, and the nature of its intermolecular forces. For drug development professionals, these values are critical for:

  • Purity Assessment: A sharp, well-defined melting point range is a primary indicator of a pure crystalline solid. Broad or depressed melting ranges often suggest the presence of impurities.

  • Compound Identification: As characteristic properties, melting and boiling points serve as crucial data for verifying the identity of a synthesized compound against literature or predicted values.

  • Formulation & Stability: These properties influence a compound's solubility and dissolution rate, which are key parameters in designing effective drug delivery systems.

  • Process Chemistry: The boiling point is essential for developing purification strategies, such as distillation, and for defining safe operating temperatures during synthesis and handling.

4,6-Dichloro-2,3-difluoroaniline is a poly-halogenated aromatic amine. Such structures are valuable building blocks in medicinal chemistry, as the inclusion of halogen atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Given the importance of this scaffold, a thorough understanding of its physical properties is paramount.

Physicochemical Data for 4,6-Dichloro-2,3-difluoroaniline: A Comparative Approach

A thorough search of scientific databases and chemical supplier catalogs indicates that the specific melting and boiling points for 4,6-dichloro-2,3-difluoroaniline have not been widely reported. This is not uncommon for novel or specialized chemical isomers. In the absence of direct experimental data, a combination of theoretical estimation and empirical determination is necessary.

To provide a predictive context, the following table summarizes the known physical properties of structurally related chloro- and fluoro-substituted anilines. This comparative data allows for an educated estimation of the expected properties of the target compound.

Compound NameStructureMelting Point (°C)Boiling Point (°C)Key Structural Differences from Target
4,6-Dichloro-2,3-difluoroaniline C1=C(C(=C(C(=C1N)F)F)Cl)ClNot Reported Not Reported Target Compound
4-Chloro-2,6-difluoroanilineC1=C(C(=C(C=C1Cl)F)N)F47-50 °C[1]Not ReportedIsomer; different substitution pattern.
2,3-DifluoroanilineC1=CC=C(C(=C1F)F)NLiquid at RT69 °C / 12 mmHg[2][3]Lacks chlorine atoms.
2,4-DichloroanilineC1=CC(=C(C=C1Cl)N)Cl59-62 °C245 °CLacks fluorine atoms.
3,5-Dichloro-2,4-difluoroanilineC1=C(C(=C(C(=C1F)Cl)F)Cl)N75 °C268.1 °C (Predicted)Isomer; different substitution pattern.

Note: "RT" refers to Room Temperature. Boiling points reported at reduced pressure (mmHg) will be significantly lower than the normal boiling point at atmospheric pressure (760 mmHg).

Theoretical Principles Governing Melting and Boiling Points

The phase transition temperatures of a molecule are dictated by the energy required to overcome the intermolecular forces holding its molecules together in the solid or liquid state. The key factors for substituted anilines are:

  • Intermolecular Forces:

    • Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor and acceptor. This is typically the strongest intermolecular force in anilines, significantly raising their boiling points compared to non-hydrogen-bonding analogues of similar molecular weight.

    • Dipole-Dipole Interactions: The high electronegativity of fluorine and chlorine atoms creates strong C-F and C-Cl bond dipoles. The overall molecular dipole moment, determined by the vector sum of these bond dipoles, leads to significant dipole-dipole attractions.

    • London Dispersion Forces (LDF): These forces increase with molecular surface area and the number of electrons. The presence of heavy chlorine atoms means LDFs are a substantial contributor to the overall intermolecular attraction.

  • Molecular Structure and Symmetry:

    • Molecular Weight: Generally, boiling and melting points increase with molecular weight due to stronger LDFs.

    • Symmetry: Molecular symmetry has a profound effect on the melting point.[4][5][6][7] Highly symmetrical molecules, like the para-substituted 1,4-dichlorobenzene, can pack more efficiently into a stable crystal lattice.[5][6][7] This tight packing maximizes intermolecular forces, requiring more energy to break the lattice, thus resulting in a higher melting point.[5][6]

    • Branching/Isomerism: The substitution pattern on the aromatic ring affects both symmetry and the net molecular dipole moment. Ortho-isomers often have different properties than meta- or para-isomers due to steric hindrance and intramolecular interactions (e.g., intramolecular hydrogen bonding), which can reduce intermolecular hydrogen bonding and lower the boiling point.[5] Boiling points of isomers are often close, while melting points can vary dramatically based on the efficiency of crystal packing.[6][8]

The logical relationship between these factors is illustrated below.

G cluster_forces Intermolecular Forces (IMFs) cluster_structure Molecular Structure cluster_properties Physical Properties H_Bond Hydrogen Bonding (-NH₂) MP Melting Point (MP) H_Bond->MP BP Boiling Point (BP) H_Bond->BP Dipole Dipole-Dipole (C-F, C-Cl) Dipole->MP Dipole->BP LDF London Dispersion Forces LDF->MP LDF->BP MW Molecular Weight MW->LDF Symmetry Symmetry & Packing Symmetry->MP Strongly Influences Isomerism Isomerism (Substitution Pattern) Isomerism->Dipole Isomerism->Symmetry

Diagram 1: Factors influencing melting and boiling points.

Experimental Determination Protocols

Given the absence of literature data, empirical determination is the most reliable path forward. The following are standardized, self-validating protocols for determining the melting and boiling points of a novel compound like 4,6-dichloro-2,3-difluoroaniline.

Melting Point Determination (Capillary Method)

This method is the gold standard for determining the melting point of a crystalline solid, valued for its accuracy and minimal sample requirement. A pure compound should exhibit a sharp melting range of 0.5-1.5°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp, Thiele tube, or automated digital device)

  • Glass capillary tubes (sealed at one end)

  • Calibrated thermometer or digital temperature probe

  • Spatula and watch glass

  • Mortar and pestle (if sample is not a fine powder)

Step-by-Step Methodology:

  • Sample Preparation: a. Place a small amount of dry, crystalline 4,6-dichloro-2,3-difluoroaniline on a clean watch glass. If necessary, gently crush the sample into a fine powder using a mortar and pestle. b. Invert a capillary tube and press the open end into the powder, forcing a small amount of the sample into the tube. c. Tap the sealed end of the capillary tube gently on a hard surface to pack the powder tightly into the bottom. Repeat until a sample column of 2-3 mm is achieved.

  • Apparatus Setup (Manual Heater): a. Securely attach the capillary tube to the thermometer using a small rubber band or wire. Align the sample with the middle of the thermometer bulb. b. Insert the thermometer assembly into the heating bath (e.g., a Thiele tube filled with mineral oil) ensuring the sample is fully submerged.

  • Measurement: a. Rapid Preliminary Run: Heat the apparatus rapidly to get an approximate melting temperature. This saves time in the subsequent, more precise measurements. b. Accurate Determination: Using a fresh sample, heat the apparatus quickly to about 15-20°C below the approximate melting point found in the preliminary run. c. Slow Heating: Decrease the heating rate to 1-2°C per minute. A slow, controlled heating rate is critical for an accurate reading. d. Record the Melting Range: i. T1: Record the temperature at which the first drop of liquid appears. ii. T2: Record the temperature at which the entire sample has completely melted into a clear liquid. e. Report the result as the range T1 – T2.

  • Validation: a. Repeat the accurate determination at least twice with fresh samples. Consistent results validate the measurement. b. If possible, calibrate the thermometer/apparatus using certified standards with known melting points (e.g., benzoic acid, urea).

G cluster_heat Heating Protocol cluster_observe Observation start Start prep Prepare Sample (Dry, Powder, Pack 2-3mm in Capillary) start->prep setup Place in Apparatus prep->setup fast_heat Rapidly heat to ~15°C below expected MP setup->fast_heat slow_heat Reduce rate to 1-2°C per minute fast_heat->slow_heat t1 Record T1: First liquid drop appears slow_heat->t1 t2 Record T2: All solid has melted t1->t2 report Report Range (T1 - T2) t2->report end End report->end

Diagram 2: Workflow for Capillary Melting Point Determination.
Boiling Point Determination (Microscale Method)

For determining the boiling point of small quantities of liquid, the microscale capillary method is highly efficient. This technique relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Standard melting point capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (Thiele tube or similar)

  • Device to attach the test tube to the thermometer (rubber band, wire)

Step-by-Step Methodology:

  • Sample Preparation: a. Add approximately 0.5 mL of liquid 4,6-dichloro-2,3-difluoroaniline to the small test tube. b. Take a standard melting point capillary tube and place it inside the test tube with the open end down.

  • Apparatus Setup: a. Attach the test tube assembly to a thermometer so that the sample is level with the thermometer bulb. b. Clamp the assembly in a heating bath (e.g., Thiele tube with mineral oil) so that the heat is transferred evenly.

  • Measurement: a. Heat the bath gradually. As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out. b. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid is boiling. c. Note the temperature, then remove the heat source and allow the apparatus to cool slowly. d. The stream of bubbles will slow and eventually stop. The moment the bubbles stop and the liquid just begins to be drawn back into the capillary tube, record the temperature. This is the boiling point. At this temperature, the external pressure is equal to the vapor pressure of the liquid.

  • Validation: a. Allow the apparatus to cool significantly, then repeat the heating and cooling cycle to obtain a second reading. b. Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. If the pressure is not 760 mmHg, a correction may be necessary.

Safety, Handling, and Storage

As a chlorinated and fluorinated aniline, 4,6-dichloro-2,3-difluoroaniline should be handled with appropriate care, assuming it possesses hazards similar to related compounds.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Avoid inhalation of dust or vapors and prevent skin and eye contact.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere is recommended for long-term storage to prevent degradation.[1]

  • Hazards: Based on related compounds, it is likely to be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory system.[1]

Conclusion

While specific literature values for the melting and boiling points of 4,6-dichloro-2,3-difluoroaniline are currently elusive, this guide provides the necessary framework for any researcher to characterize it. By understanding the foundational principles of intermolecular forces and molecular structure, and by meticulously applying the detailed experimental protocols, scientists in drug discovery and chemical synthesis can confidently determine these essential physical constants. This empirical data is indispensable for ensuring compound purity, verifying identity, and enabling the successful progression of novel chemical entities through the development pipeline.

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Methodological & Application

The Strategic Role of 4,6-Dichloro-2,3-difluoroaniline in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Agrochemicals

The global challenge of ensuring food security for a growing population necessitates the development of highly effective and environmentally conscious crop protection agents. The strategic incorporation of fluorine atoms into agrochemical scaffolds has emerged as a paramount strategy in modern pesticide design.[1][2] Fluorination can significantly enhance the biological activity, metabolic stability, and target specificity of active ingredients.[3] 4,6-Dichloro-2,3-difluoroaniline, a polyhalogenated aromatic amine, represents a key building block in the synthesis of next-generation insecticides and fungicides, offering a unique substitution pattern that can be leveraged to create novel and potent agrochemicals.[4][5]

This technical guide provides an in-depth exploration of the applications of 4,6-dichloro-2,3-difluoroaniline in agrochemical synthesis. We will delve into the rationale behind its use, present detailed (and where necessary, representative) synthetic protocols, and offer insights into the structure-activity relationships that govern the efficacy of the resulting compounds.

Core Applications in Agrochemical Synthesis

The unique arrangement of chlorine and fluorine atoms on the aniline ring of 4,6-dichloro-2,3-difluoroaniline makes it a valuable precursor for two major classes of agrochemicals: benzoylphenylurea insecticides and pyridine-based fungicides.

Benzoylphenylurea Insecticides: Chitin Synthesis Inhibitors

Benzoylphenylurea (BPU) insecticides are a critical class of insect growth regulators (IGRs) that act by inhibiting chitin synthesis, a vital component of the insect exoskeleton.[6] This mode of action leads to abortive molting and is highly selective for insects and other arthropods, demonstrating low mammalian toxicity. The specific halogen substitution pattern on the aniline moiety of BPUs is crucial for their insecticidal activity.[7][8]

While a commercialized insecticide derived directly from 4,6-dichloro-2,3-difluoroaniline is not prominently documented, its structure is highly analogous to the aniline fragments of potent BPUs like chlorfluazuron and teflubenzuron.[6] The presence of both chlorine and fluorine atoms can enhance the molecule's binding affinity to the target site and improve its metabolic stability.

Synthetic Protocol: Representative Synthesis of a Novel Benzoylphenylurea Insecticide

This protocol outlines a representative synthesis of a novel benzoylphenylurea insecticide, N-(((2,6-difluorobenzoyl)carbamoyl)amino)-4,6-dichloro-2,3-difluoroaniline (BPU-1) , from 4,6-dichloro-2,3-difluoroaniline. This synthesis is based on established methodologies for BPU synthesis.

Reaction Scheme:

G A 4,6-Dichloro-2,3-difluoroaniline C N-(((2,6-difluorobenzoyl)carbamoyl)amino)-4,6-dichloro-2,3-difluoroaniline (BPU-1) A->C Reaction B 2,6-Difluorobenzoyl isocyanate B->C Solvent Anhydrous Toluene Solvent->C

Caption: Synthesis of a representative benzoylphenylurea insecticide.

Materials and Reagents:
ReagentPuritySupplier
4,6-Dichloro-2,3-difluoroaniline>98%Various
2,6-Difluorobenzoyl isocyanate>97%Various
Anhydrous Toluene>99.8%Sigma-Aldrich
n-HexaneHPLCFisher Scientific
Step-by-Step Protocol:
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4,6-dichloro-2,3-difluoroaniline (10.0 g, 0.051 mol).

  • Dissolution: Add 100 mL of anhydrous toluene to the flask and stir the mixture at room temperature until the aniline is completely dissolved.

  • Addition of Isocyanate: Slowly add a solution of 2,6-difluorobenzoyl isocyanate (9.3 g, 0.051 mol) in 20 mL of anhydrous toluene to the reaction mixture over 30 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1 hour to facilitate precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold n-hexane (3 x 30 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum at 60 °C for 12 hours to yield the final compound, BPU-1, as a white to off-white solid.

Expected Yield and Characterization:
  • Yield: 85-95%

  • Melting Point: To be determined experimentally.

  • ¹H NMR, ¹³C NMR, and Mass Spectrometry: Should be performed to confirm the structure and purity of the synthesized compound.

Pyridine-Based Fungicides: Respiration Inhibitors

Substituted anilines are also pivotal intermediates in the synthesis of pyridine-based fungicides.[9][10] These fungicides often target the mitochondrial respiratory chain in fungi, leading to a disruption of energy production and ultimately, cell death. The nature and position of substituents on the aniline ring play a crucial role in determining the antifungal spectrum and efficacy of these compounds.[11]

The 4,6-dichloro-2,3-difluoroaniline scaffold can be incorporated into pyridine-based fungicides through nucleophilic aromatic substitution reactions, where the aniline nitrogen displaces a leaving group on a pyridine ring.

Synthetic Protocol: Representative Synthesis of a Novel Pyridine-Based Fungicide

This protocol describes a representative synthesis of a novel pyridine-based fungicide, N-(4,6-dichloro-2,3-difluorophenyl)-4-methylpyridin-2-amine (PBF-1) , from 4,6-dichloro-2,3-difluoroaniline. The synthesis is based on known methods for the preparation of N-aryl-2-pyridinamines.

Reaction Scheme:

G A 4,6-Dichloro-2,3-difluoroaniline C N-(4,6-dichloro-2,3-difluorophenyl)-4-methylpyridin-2-amine (PBF-1) A->C Buchwald-Hartwig Amination B 2-Chloro-4-methylpyridine B->C Catalyst Pd(OAc)₂ / BINAP Catalyst->C Base NaOtBu Base->C Solvent Anhydrous Toluene Solvent->C

Caption: Synthesis of a representative pyridine-based fungicide.

Materials and Reagents:
ReagentPuritySupplier
4,6-Dichloro-2,3-difluoroaniline>98%Various
2-Chloro-4-methylpyridine>98%Sigma-Aldrich
Palladium(II) acetate (Pd(OAc)₂)98%Strem Chemicals
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)97%Strem Chemicals
Sodium tert-butoxide (NaOtBu)97%Sigma-Aldrich
Anhydrous Toluene>99.8%Sigma-Aldrich
Step-by-Step Protocol:
  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a Schlenk tube, add Pd(OAc)₂ (0.02 eq) and BINAP (0.03 eq). Add anhydrous toluene and stir for 15 minutes.

  • Reaction Setup: To a separate Schlenk tube, add 4,6-dichloro-2,3-difluoroaniline (1.0 eq), 2-chloro-4-methylpyridine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Addition of Catalyst and Solvent: Add the pre-formed catalyst solution and additional anhydrous toluene to the reaction mixture under an inert atmosphere (nitrogen or argon).

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Drying: Dry the purified product under vacuum to yield PBF-1.

Expected Yield and Characterization:
  • Yield: 60-80%

  • Physical Appearance: To be determined experimentally.

  • ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry: Essential for structural confirmation and purity assessment.

Conclusion and Future Perspectives

4,6-Dichloro-2,3-difluoroaniline is a highly promising intermediate for the synthesis of novel agrochemicals. Its unique substitution pattern provides a scaffold for the development of potent insecticides and fungicides with potentially enhanced efficacy and favorable toxicological profiles. The representative protocols provided herein serve as a foundation for researchers to explore the synthesis of new active ingredients. Further research into the structure-activity relationships of compounds derived from this aniline will undoubtedly lead to the discovery of the next generation of crop protection agents.

References

  • Guo, B., et al. (2011). Design and Synthesis of Benzoylphenylureas with Fluorinated Substituents on the Aniline Ring as Insect Growth Regulators. Journal of Agricultural and Food Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). (n.d.).
  • Yuan, H., et al. (2022). Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. Journal of Agricultural and Food Chemistry.
  • Yuan, H., et al. (2022). Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. Journal of Agricultural and Food Chemistry.
  • Wang, X., et al. (2018). Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety. Molecules.
  • Chem-Impex. (n.d.). 2-Chloro-4,6-difluoroaniline.
  • Li, H., et al. (2011). Design and synthesis of pyridine-substituted itraconazole analogues with improved antifungal activities, water solubility and bioavailability. Bioorganic & Medicinal Chemistry Letters.
  • Development of novel pyridine-based agrochemicals: A review. (2024).
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). PMC.
  • Recent developments in fluorine‐containing pesticides. (2024).
  • New substituted pyridines for use as fungicides. (2024).
  • Inhibition of chitin synthesis by 5-benzoylamino-3-phenylisoxazoles with various substituents at two benzene rings and their larvicidal activity. (n.d.). PMC.
  • Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized? (n.d.). Alfa Chemistry.
  • Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience.
  • A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. (2023). ProQuest.
  • Application of Dichloroaniline Derivatives in Agrochemical Research: A Focus on 3,4. (n.d.). Benchchem.
  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (2025).
  • Chemical structures of commercial benzoylphenylurea chitin synthesis inhibitors. (n.d.).
  • Agrochemicals - Explore Our Range. (n.d.). Scimplify.
  • Method of preparing 2,4-difluoroaniline. (1981).
  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024).
  • Process for the preparation of fluoroanilines. (n.d.).
  • An In-Depth Technical Guide to the Synthesis of 3,6-dichloro-2,4-difluoroaniline. (n.d.). Benchchem.
  • An In-Depth Technical Guide to 3,5-Dichloro-2,4-difluoroaniline: Synthesis, Properties, and Applic
  • Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. (2008).
  • Method for preparing 2,3-/2,6-dichloroaniline. (2015).
  • Process for the preparation of 2,6-dichloro-4-bromoanilides. (n.d.).
  • Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. (2025).
  • Synthesis and technical manufacture - and uses of representative pesticides in the following classes: Organochlorines (DDT, Gammexene,); Organophosphates (Malathion, Parathion). (n.d.).

Sources

Application Note: 4,6-Dichloro-2,3-difluoroaniline as a Strategic Intermediate for the Synthesis of Advanced Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

PART 1: The Strategic Advantage of Fluorinated Heterocycles and the Role of 4,6-Dichloro-2,3-difluoroaniline

The introduction of fluorine into heterocyclic scaffolds is a widely recognized strategy in modern medicinal chemistry for enhancing the pharmacological profiles of drug candidates.[1][2][3] Fluorine's unique electronic properties can significantly improve metabolic stability, binding affinity, and membrane permeability.[4][5] Nitrogen-containing heterocycles are prevalent in a vast number of FDA-approved drugs, making the development of novel fluorinated analogs a critical area of research.[4][5]

4,6-dichloro-2,3-difluoroaniline emerges as a highly versatile and valuable building block for the synthesis of a diverse range of fluorinated heterocycles. Its distinct substitution pattern, featuring both electron-withdrawing fluorine and chlorine atoms, offers multiple, differentiated reaction sites for constructing complex molecular architectures. This application note provides detailed protocols and technical insights for leveraging this intermediate in the synthesis of medicinally relevant fluorinated benzimidazoles and quinolines.

PART 2: Physicochemical Profile of 4,6-Dichloro-2,3-difluoroaniline

A comprehensive understanding of the starting material's properties is fundamental to successful reaction design and scale-up.

PropertyValueSource
Molecular Formula C₆H₃Cl₂F₂N
Molecular Weight 198.00 g/mol
Appearance Off-white to light brown crystalline solid
Melting Point 78-82 °C
Boiling Point Not available
Solubility Soluble in common organic solvents (DCM, THF, DMF, Acetic Acid)

PART 3: Synthesis of Fluorinated Benzimidazoles: A Privileged Scaffold

Benzimidazoles are a cornerstone of many therapeutic agents, exhibiting a wide array of biological activities.[1][6][7] The incorporation of fluorine into the benzimidazole core can further enhance these properties.[1][2]

Experimental Protocol: Two-Step Synthesis of 5,7-Dichloro-4,6-difluorobenzimidazoles

This protocol outlines a reliable, two-step procedure involving an initial acylation of the aniline followed by an acid-catalyzed cyclization to form the benzimidazole ring.

Step 1: Acylation of 4,6-Dichloro-2,3-difluoroaniline

Acylation Aniline 4,6-Dichloro-2,3- difluoroaniline Reagents Acyl Chloride (1.1 eq) Pyridine (1.2 eq) DCM, 0°C to RT Aniline->Reagents Intermediate N-(4,6-dichloro-2,3-difluorophenyl)amide Reagents->Intermediate Stir 12-16h

Caption: Workflow for the acylation of the starting aniline.

Materials:

  • 4,6-Dichloro-2,3-difluoroaniline

  • Substituted acyl chloride (e.g., benzoyl chloride)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve 4,6-dichloro-2,3-difluoroaniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.2 eq), followed by the dropwise addition of the desired acyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor for completion using Thin Layer Chromatography (TLC).

  • Quench the reaction with water and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl intermediate. This intermediate is often of sufficient purity for the subsequent step.

Step 2: Acid-Catalyzed Cyclization

Cyclization Intermediate N-acyl Intermediate Reagents Glacial Acetic Acid Intermediate->Reagents Product 5,7-Dichloro-4,6-difluoro- benzimidazole Reagents->Product Reflux, 4-6h

Caption: Workflow for the cyclization to the benzimidazole core.

Materials:

  • Crude N-(4,6-dichloro-2,3-difluorophenyl)amide intermediate

  • Glacial acetic acid

Procedure:

  • Combine the crude N-acyl intermediate with glacial acetic acid in a round-bottom flask fitted with a reflux condenser.

  • Heat the mixture to reflux (approx. 118 °C) for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a beaker of ice water to precipitate the product.

  • Collect the solid by vacuum filtration, washing with cold water.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

PART 4: Synthesis of Fluorinated Quinolines: Access to Another Key Heterocycle

Quinolines are another class of heterocycles with significant applications in drug discovery and materials science.[8][9][10][11] Classical methods like the Conrad-Limpach synthesis can be adapted for the preparation of highly substituted fluorinated quinolines from 4,6-dichloro-2,3-difluoroaniline.[12]

Conceptual Protocol: Conrad-Limpach Synthesis of a 5,7-Dichloro-6,8-difluoro-4-hydroxyquinoline

This synthesis involves the condensation of the aniline with a β-ketoester, followed by a high-temperature thermal cyclization.

ConradLimpach cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline 4,6-Dichloro-2,3-difluoroaniline Enamine Enamine Intermediate Aniline->Enamine BetaKetoester β-Ketoester (e.g., Ethyl Acetoacetate) BetaKetoester->Enamine HighTemp High Temperature (~250 °C) (e.g., Dowtherm A) Quinolone 4-Hydroxyquinoline Derivative HighTemp->Quinolone

Caption: Logical workflow for the Conrad-Limpach quinoline synthesis.

Procedure Outline:

  • Condensation: React 4,6-dichloro-2,3-difluoroaniline with a β-ketoester (e.g., ethyl acetoacetate) at elevated temperatures (100-140 °C), often with an acid catalyst, to form the corresponding enamine intermediate.

  • Thermal Cyclization: Heat the crude enamine intermediate in a high-boiling solvent such as Dowtherm A or with a dehydrating agent like polyphosphoric acid to approximately 250 °C. This high-temperature step effects the intramolecular cyclization to form the 4-hydroxyquinoline ring system.

  • Work-up and Purification: The reaction is cooled and then carefully quenched, typically by pouring onto ice. The precipitated solid product is collected by filtration, washed, and can be purified by recrystallization.

PART 5: Safety and Handling

4,6-dichloro-2,3-difluoroaniline is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, within a certified chemical fume hood.[13] Avoid inhalation of dust and contact with skin and eyes.[13] Refer to the material safety data sheet (MSDS) for complete safety information.

PART 6: References

  • Selivanova, G. A., & Tretyakov, E. V. (2020). Fluorinated benzimidazoles for medicinal chemistry and new materials. Russian Chemical Bulletin, 69(5), 838-858.

  • MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]

  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Importance of Fluorine in Benzazole Compounds. Retrieved from [Link]

  • PMC. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications. Retrieved from [Link]

  • OUCI. (n.d.). Fluorinated benzimidazoles for medicinal chemistry and new materials. Retrieved from [Link]

  • ChemRxiv. (2025). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. Retrieved from [Link]

  • PMC. (n.d.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

  • ProQuest. (2023). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Retrieved from [Link]

  • WordPress.com. (n.d.). Heterocycles | mcgarrigleresearch. Retrieved from [Link]

  • Liu, F., & Sameem, B. (n.d.). FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY.

  • PMC. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Retrieved from [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS.

  • PMC - NIH. (n.d.). Modern Strategies for Heterocycle Synthesis. Retrieved from [Link]

  • IRIS UniPA. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016to 2022. Retrieved from [Link]

  • PMC. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2,3-Difluoroaniline. Retrieved from [Link]

  • Beilstein Journals. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2,4-difluoroaniline. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). preparation and diels–alder reaction of a highly nucleophilic diene. Retrieved from [Link]

Sources

Application Note: High-Efficiency Diazotization of 4,6-Dichloro-2,3-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

4,6-Dichloro-2,3-difluoroaniline is a highly electron-deficient primary amine, often utilized as a scaffold in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals.

The Challenge: "Deactivated" Amines

Standard diazotization conditions (aqueous HCl + NaNO


 at 0°C) often fail for this substrate due to two critical factors:
  • Reduced Basicity: The four halogen atoms exert a strong inductive effect (-I), significantly lowering the pKa of the amino group. In dilute aqueous acid, the amine may not fully dissolve or protonate, leading to a heterogeneous mixture.

  • Low Nucleophilicity: The rate-limiting step in diazotization is the attack of the amine on the nitrosonium ion (

    
    ). The electron-withdrawing halogens reduce the electron density on the nitrogen, making this attack sluggish.
    

The Solution: To drive this reaction to completion, we must use a superelectrophilic nitrosating agent (Nitrosyl Sulfuric Acid) or a lipophilic organic nitrite system.

Mechanistic Insight

The success of this reaction hinges on the generation of the active nitrosating species.

  • Standard (Weak): In dilute HCl, the active species is the nitrosonium ion (

    
    ) in equilibrium with nitrous acid (
    
    
    
    ). This equilibrium is often insufficient for deactivated amines.
  • Optimized (Strong): In concentrated sulfuric acid, nitrosonium bisulfate (

    
    ) is formed quantitatively. This species is a far more potent electrophile, capable of nitrosating even the most weakly basic amines.
    

DiazotizationMechanism NaNO2 NaNO2 NOSO4 Nitrosyl Sulfuric Acid (NO+ HSO4-) NaNO2->NOSO4 Dehydration H2SO4 Conc. H2SO4 H2SO4->NOSO4 Complex N-Nitroso Intermediate NOSO4->Complex + Aniline (Slow Step) Aniline 4,6-Dichloro- 2,3-difluoroaniline Aniline->Complex Diazo Diazonium Salt (Ar-N2+) Complex->Diazo - H2O (Irreversible)

Figure 1: Generation of the active nitrosyl sulfuric acid electrophile and subsequent attack by the deactivated aniline.

Experimental Protocols

Method A: The Nitrosyl Sulfuric Acid Method (Gold Standard)

Best for: Large-scale synthesis, aqueous downstream chemistry (e.g., Sandmeyer).

Reagents:

  • 4,6-Dichloro-2,3-difluoroaniline (1.0 equiv)

  • Sodium Nitrite (NaNO

    
    ) (1.1 equiv)
    
  • Concentrated Sulfuric Acid (H

    
    SO
    
    
    
    , 98%) (5–10 mL per gram of amine)
  • Propionic Acid or Acetic Acid (Optional co-solvent for solubility)

Protocol:

  • Preparation of Nitrosyl Sulfuric Acid:

    • Charge a dry 3-neck round-bottom flask with concentrated H

      
      SO
      
      
      
      .
    • Cool to 0–5°C using an ice/salt bath.[1][2]

    • Add solid NaNO

      
       portion-wise below the surface of the acid with vigorous stirring.
      
    • Critical: Do not allow temperature to exceed 10°C. Brown fumes (NO

      
      ) indicate decomposition; avoid this.
      
    • Stir until all solid dissolves (approx. 30 mins). The solution should be clear to pale yellow.

  • Diazotization:

    • Dissolve/suspend the 4,6-Dichloro-2,3-difluoroaniline in a minimum amount of glacial acetic acid (or add directly if using a large excess of H

      
      SO
      
      
      
      ).
    • Add the amine solution dropwise to the nitrosyl sulfuric acid mixture, maintaining the temperature at 0–5°C .

    • Note: The reaction is exothermic.[1]

    • Once addition is complete, stir at 0–5°C for 2–3 hours . (Longer times are required for polyhaloanilines compared to simple anilines).

  • Validation (Starch-Iodide Test):

    • Take a drop of the reaction mixture and place it on starch-iodide paper.

    • Immediate Blue/Black: Excess nitrous acid is present (Reaction is active).

    • No Color: Add more NaNO

      
      .
      
  • Quenching (Urea):

    • Before the next step, destroy excess nitrous acid by adding small amounts of solid Urea until the starch-iodide test is negative. This prevents side reactions in the subsequent coupling or substitution step.

Method B: The Non-Aqueous / Organic Nitrite Method

Best for: Anhydrous conditions, subsequent halogenation (iodination/bromination) in organic solvents.

Reagents:

  • 4,6-Dichloro-2,3-difluoroaniline (1.0 equiv)

  • tert-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite (1.5 equiv)

  • Acetonitrile (MeCN) or DMF (Solvent)

  • p-Toluenesulfonic acid (p-TsOH) or BF

    
    OEt
    
    
    
    (1.0 equiv, optional activator)

Protocol:

  • Dissolve the aniline in anhydrous Acetonitrile (MeCN) under Nitrogen atmosphere.

  • (Optional) Add p-TsOH to assist in protonation if the reaction is sluggish.

  • Add tert-Butyl Nitrite dropwise at room temperature (or 0°C if scale >10g).

  • Stir for 1–2 hours. The diazonium salt may precipitate as the tetrafluoroborate or tosylate salt (if acids were used), or remain in solution.

  • Direct Use: This solution is ready for "One-Pot" Sandmeyer reactions (e.g., addition of CuCl

    
     or CuBr
    
    
    
    ).

Analytical Validation & Troubleshooting

Visual Confirmation (Azo Coupling)

If you are unsure if the diazonium salt has formed, perform a "mini-workup" coupling test:

  • Dissolve a small amount of 2-Naphthol in dilute NaOH.

  • Add a few drops of your diazonium reaction mixture.

  • Result: A bright Orange/Red precipitate confirms the presence of the diazonium salt.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Brown Fumes (NO

)
Temperature too high during NaNO

addition.
Cool to <0°C. Add NaNO

slower.
Incomplete Reaction Amine insolubility or low nucleophilicity.Use Method A (H

SO

). Increase time to 4h.
Tarry/Black Mixture Decomposition of diazonium salt.Temperature rose above 10°C. Keep cold.
No Azo Dye formed Diazotization failed.Ensure reagents are dry (Method B) or acid is conc. (Method A).

Workflow Visualization

Workflow Start Start: 4,6-Dichloro- 2,3-difluoroaniline Decision Downstream Requirement? Start->Decision PathA Aqueous / Hydrolysis / Large Scale Decision->PathA Aqueous PathB Anhydrous / Halogenation / Small Scale Decision->PathB Anhydrous MethodA METHOD A: Nitrosyl Sulfuric Acid (NaNO2 + Conc H2SO4) PathA->MethodA MethodB METHOD B: Organic Nitrite (t-BuONO + MeCN) PathB->MethodB Validation Validation: Starch-Iodide Test & Beta-Naphthol Coupling MethodA->Validation MethodB->Validation Sandmeyer Sandmeyer Reaction (CuCl / CuBr / KI) Validation->Sandmeyer

Figure 2: Decision matrix for selecting the optimal diazotization protocol based on downstream chemical needs.

Safety & Handling (Critical)

  • Explosion Hazard: Dry diazonium salts are shock-sensitive high explosives. NEVER let the reaction mixture dry out completely if the salt is isolated. Always keep it wet or use it immediately in solution.

  • Toxic Gas: NO

    
     gases are toxic. Perform all reactions in a well-ventilated fume hood.
    
  • HF Generation: If thermal decomposition occurs, fluorinated substrates can release HF. Use appropriate PPE (gloves, face shield).

References

  • Organic Syntheses, Coll. Vol. 2, p. 604 (1943). Diazotization of weakly basic amines using Nitrosyl Sulfuric Acid.

  • Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation and Synthetic Applicability.[3] Organic Letters, 10(18), 3961–3964.

  • BenchChem Application Note. Synthesis of 2,4-Dichloro-3,5-difluorobenzoic acid via Diazotization. (Contextual reference for polyhalo-aniline reactivity).

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.

Sources

Application Note: Sandmeyer Reaction Protocols for 4,6-Dichloro-2,3-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4,6-Dichloro-2,3-difluoroaniline (CAS: Specific isomer implied) represents a class of highly specialized polyhalogenated intermediates critical in the synthesis of next-generation fluoroquinolone antibiotics and fluorinated agrochemicals (herbicides/fungicides).

The transformation of the amino group via the Sandmeyer reaction is the primary gateway to accessing 2,4-dichloro-5,6-difluorobenzonitrile (via cyanation) or 1,2,4-trichloro-5,6-difluorobenzene (via chlorination).

The Technical Challenge: Standard Sandmeyer protocols (aqueous HCl/NaNO₂) often fail with this substrate. The presence of two fluorine atoms at the 2,3-positions and chlorine at the 4,6-positions creates a severely electron-deficient aniline. This results in:

  • Poor Nucleophilicity: The amine reacts sluggishly with nitrosonium ions (

    
    ).
    
  • Low Solubility: The lipophilic poly-halo core is insoluble in standard aqueous acid media.

  • Diazonium Instability: While electron-withdrawing groups theoretically stabilize the diazonium species against heterolysis, the solid salts are frequently shock-sensitive and prone to explosive decomposition if isolated.

This guide provides optimized, non-aqueous (or solvent-modified) protocols designed to overcome these barriers, ensuring high yields and operational safety.

Mechanistic Pathway & Reaction Logic[1]

The reaction proceeds through a radical-nucleophilic aromatic substitution (


) or inner-sphere electron transfer mechanism, mediated by Copper(I).
DOT Diagram 1: Reaction Pathway

SandmeyerPathway Aniline 4,6-Dichloro-2,3- difluoroaniline Diazotization Diazotization (t-BuONO or NaNO2/H2SO4) Aniline->Diazotization Activation DiazoSalt Diazonium Intermediate [Ar-N2]+ X- Diazotization->DiazoSalt -H2O CuCat Cu(I) Catalyst (SET Mechanism) DiazoSalt->CuCat + CuX Product_CN Product A: Benzonitrile Derivative (Cyanation) CuCat->Product_CN + CuCN Product_Cl Product B: Trichlorobenzene (Chlorination) CuCat->Product_Cl + CuCl

Figure 1: Divergent synthesis pathways from the diazonium intermediate. Note the central role of the Copper(I) catalyst in facilitating the radical transfer.

Protocol A: Sandmeyer Cyanation (Synthesis of Nitriles)

Target Product: 2,4-Dichloro-5,6-difluorobenzonitrile Application: Precursor for benzoic acids (via hydrolysis) used in gyrase inhibitors.

Critical Process Parameters (CPPs)
  • Solvent System: Anhydrous Acetonitrile (MeCN) or DMSO is required to solubilize the aniline.

  • Nitrosating Agent: tert-Butyl Nitrite (t-BuONO) is preferred over NaNO₂ to maintain a homogeneous organic phase and avoid water, which competes as a nucleophile (forming phenols).

Step-by-Step Methodology
  • Setup:

    • Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and reflux condenser.

    • Purge the system with Nitrogen (

      
      ) to remove oxygen (which can quench aryl radicals).
      
  • Reagent Loading:

    • Charge CuCN (1.2 equiv) and anhydrous MeCN (10 volumes) .

    • Heat to 60°C to ensure partial dissolution/suspension of the copper salt.

  • Diazotization (In-Situ):

    • In a separate dropping funnel, dissolve 4,6-Dichloro-2,3-difluoroaniline (1.0 equiv) in MeCN (5 volumes) .

    • Add t-BuONO (1.5 equiv) to the aniline solution immediately before addition (or add simultaneously via dual-feed).

  • Reaction:

    • Add the Aniline/Nitrite mixture dropwise to the CuCN suspension at 60°C.

    • Observation: Evolution of

      
       gas will be vigorous. Control addition rate to manage off-gassing.
      
    • Maintain temperature at 60–65°C for 2 hours.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Quench by pouring into 10% aqueous Ethylenediamine (complexes copper, turning the aqueous layer blue) or 20% HCl.

    • Extract with Ethyl Acetate (EtOAc).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes:EtOAc 95:5).

Protocol B: Sandmeyer Chlorination

Target Product: 1,2,4-Trichloro-5,6-difluorobenzene Application: Intermediate for agrochemical actives.

Critical Process Parameters (CPPs)
  • Acid Strength: Concentrated HCl is often insufficient for diazotization due to the weak basicity of the amine. Use Nitrosyl Sulfuric Acid (prepared from

    
     in conc. 
    
    
    
    ) or a mixture of Acetic Acid/HCl .
Step-by-Step Methodology
  • Diazotization:

    • Suspend 4,6-Dichloro-2,3-difluoroaniline (1.0 equiv) in Glacial Acetic Acid (5 volumes) .

    • Add Conc. HCl (3.0 equiv) dropwise. The amine may partially precipitate as the hydrochloride salt.

    • Cool to 0–5°C using an ice/salt bath.

    • Add aqueous

      
       (1.1 equiv)  solution dropwise, maintaining internal temp < 5°C.
      
    • Checkpoint: Stir for 30 mins. Test with Starch-Iodide paper (should turn blue immediately, indicating excess

      
      ).
      
  • Sandmeyer Reaction:

    • In a separate vessel, prepare a solution of CuCl (1.2 equiv) in Conc. HCl (2 volumes) . Cool to 0°C.

    • Slowly transfer the cold diazonium solution into the CuCl solution with vigorous stirring.

    • Note: Do not add CuCl to the diazonium salt; reverse addition controls the exotherm and

      
       evolution.
      
  • Thermal Decomposition:

    • Allow the mixture to warm slowly to room temperature (20–25°C).

    • Heat to 60°C for 1 hour to ensure complete dediazoniation.

  • Work-up:

    • Steam distillation is the preferred method for isolating polyhalogenated benzenes (product distills over with water; tars remain behind).

    • Alternatively, extract with Dichloromethane (DCM), wash with 1N NaOH (to remove any phenolic byproducts), then water.

Safety & Handling of Polyhalogenated Diazonium Salts

WARNING: Diazonium salts derived from polyhalogenated anilines are significantly less stable in the solid state than simple benzenediazonium salts due to ring strain and electronic destabilization.

DOT Diagram 2: Safety Workflow

SafetyFlow Start Start Process TempControl Maintain T < 5°C During Diazotization Start->TempControl NoIsolation CRITICAL RULE: NEVER Isolate Solid Diazonium Salt TempControl->NoIsolation Quench Quench Excess HNO2 (Urea or Sulfamic Acid) NoIsolation->Quench Vent Ventilation: Manage N2 Off-gassing Quench->Vent

Figure 2: Mandatory safety logic for handling high-energy diazonium intermediates.

Key Safety Rules:

  • Never Isolate: Always process the diazonium intermediate in situ. If solids precipitate during diazotization, add more solvent (Acetic Acid or MeCN) rather than filtering.

  • Venting: The reaction releases stoichiometric quantities of Nitrogen gas. Ensure reactor venting is sized correctly to prevent over-pressurization.

  • Cyanide Safety: When using CuCN, maintain pH > 9 in waste streams to prevent HCN formation. Treat waste with bleach (Hypochlorite) to oxidize cyanide before disposal.

Data Summary & Stoichiometry

ReagentRoleEquiv. (Cyanation)Equiv. (Chlorination)Notes
4,6-Dichloro-2,3-difluoroaniline Substrate1.01.0Limiting Reagent
t-Butyl Nitrite Diazotization1.5N/AFor non-aqueous route
NaNO₂ / H₂SO₄ DiazotizationN/A1.1 / SolventFor aqueous route
CuCN Reagent1.2N/AToxic; handle in hood
CuCl ReagentN/A1.2Freshly prepared/purified
Acetonitrile Solvent15 VolsN/AAnhydrous required

References

  • Sandmeyer Reaction Mechanism & Applications

    • Title: The Sandmeyer Reaction: A Review of Recent Trends and Developments.
    • Source: Organic Chemistry Portal / ACS.
    • URL:[Link][3]

  • Diazotization of Electron-Deficient Anilines

    • Title: Efficient Diazotization of Electron-Deficient Anilines using Nitrosyl Sulfuric Acid.
    • Source: Journal of Organic Chemistry (General Reference Protocol).
    • URL:[Link]

  • Safety of Diazonium Salts

    • Title: Reactive Chemical Hazards of Diazonium Salts.[3][4][5]

    • Source: Bretherick's Handbook of Reactive Chemical Hazards / NOAA.
  • Synthesis of Fluorinated Benzonitriles

    • Title: Preparation of 2,6-difluorobenzonitrile and related intermediates (P
    • Source: European Patent Office.[6]

    • URL
  • Organic Syntheses Protocol (Analogous Polyhalo-System)

    • Title: Preparation of 2-Chloro-4-fluoro-5-nitrobenzoic Acid (Sandmeyer Analog).
    • Source: Organic Syntheses, Coll.[7] Vol. 10, p.232.

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Hub: Optimization of 2,3-Difluoroaniline Chlorination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The chlorination of 2,3-difluoroaniline is a deceptive reaction. While the amino group strongly activates the ring for Electrophilic Aromatic Substitution (EAS), the specific 2,3-difluoro substitution pattern creates a "regioselectivity trap."

You are likely facing two primary failure modes:

  • Oxidative Degradation ("Black Tar"): The electron-rich aniline ring is prone to single-electron transfer (SET) oxidation, leading to polymerization (aniline black) rather than chlorination.

  • Regio-isomer Contamination: Competition between the C4-position (para to amine, target) and the C6-position (ortho to amine, impurity).

This guide prioritizes the Protection-Deprotection Strategy as the "Gold Standard" for yield, while providing optimized parameters for Direct Chlorination if step-count reduction is critical.

Strategic Analysis: The Regioselectivity Landscape

To improve yield, you must control the kinetics of the reaction. The following signaling pathway illustrates the divergence between the desired product and common impurities.

ReactionPathways cluster_Direct Direct Route (High Risk) cluster_Protected Protected Route (High Yield) Start 2,3-Difluoroaniline DirectInter Sigma Complex Start->DirectInter NCS, MeCN Oxidation Polymer/Tar (Oxidation) Start->Oxidation O2, Light, Excess Oxidant Acetylated N-Acetyl-2,3-difluoroaniline Start->Acetylated Ac2O, AcOH Prod_Ortho 6-Chloro Isomer (Impurity) DirectInter->Prod_Ortho Minor Path (Ortho Attack) Prod_Para 4-Chloro Isomer (Target) DirectInter->Prod_Para Major Path (Steric/Electronic) Chloro_Acetylated 4-Chloro-N-acetyl... Acetylated->Chloro_Acetylated NCS (High Selectivity) Chloro_Acetylated->Prod_Para Hydrolysis (HCl)

Figure 1: Reaction pathway analysis showing the divergence between direct chlorination risks (red/grey) and the protected route stability (blue).

Experimental Protocols

Method A: The "Gold Standard" (Protected Route)

Recommended for: High purity requirements (>98%), GMP intermediates.

Why this works: Acetylating the amine reduces the electron density of the ring slightly (moderating reactivity) and introduces steric bulk at the ortho positions, effectively blocking C6 and forcing chlorination to C4.

  • Protection:

    • Dissolve 2,3-difluoroaniline (1.0 eq) in Glacial Acetic Acid.

    • Add Acetic Anhydride (1.1 eq) dropwise at 0°C. Stir at RT for 2h.

    • Checkpoint: Confirm conversion by TLC/HPLC.

  • Chlorination:

    • To the reaction mixture (or isolated acetanilide in Acetonitrile), add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise.

    • Critical Parameter: Maintain temperature at 40-50°C . Unlike direct chlorination, the deactivated ring requires mild heat to react, which paradoxically improves selectivity by ensuring thermodynamic control.

  • Deprotection:

    • Add 6M HCl and reflux for 2-4 hours.

    • Neutralize with NaOH to pH 8-9 and extract.

Method B: Direct Chlorination (Optimized)

Recommended for: Rapid screening, non-GMP early phase.

Why this fails: Direct reaction with


 gas is too aggressive. We use NCS with specific catalysts to mimic the selectivity of the protected route.
  • Setup: Dissolve 2,3-difluoroaniline in Acetonitrile (MeCN) . DMF is a viable alternative but complicates workup.

  • Catalyst: Add Thiourea (5 mol%) .

    • Mechanism:[1][2][3] Thiourea activates NCS via halogen bonding, enhancing the electrophilicity of the chlorine atom while the amine remains unprotonated [1].

  • Addition: Add NCS (1.0 eq) slowly at 0°C .

    • Warning: Do not exceed 1.05 eq. Excess NCS leads to 4,6-dichloro impurities immediately.

  • Quench: Quench with aqueous Sodium Thiosulfate (

    
    ) to destroy radical species immediately upon completion.
    

Troubleshooting Guide & FAQs

Data & Symptom Analysis[2][4][5][6][7][8]
SymptomProbable CauseCorrective Action
Reaction turns dark black/purple Oxidation of the amine radical.1. Degas solvents with

for 15 mins.2. Wrap flask in foil (light catalyzes oxidation).3. Switch to Method A (Protection).
High levels of 6-chloro isomer Steric control failure.1. Lower temperature (if using Method B).2. Switch to Method A (Acetyl group blocks C6).
Starting material remains (>10%) Incomplete conversion / Wet NCS.1. NCS degrades over time. Check titer or use fresh bottle.2. If using Method B, add 5 mol% DMSO as catalyst [2].
Formation of di-chloro products Localized excess of reagent.1. Add NCS as a solid in 5 portions over 1 hour.2. Increase stirring speed (mass transfer limitation).
Frequently Asked Questions

Q: Can I use Sulfuryl Chloride (


) instead of NCS? 
A:  Yes, but proceed with extreme caution. 

releases

and

gas, creating an acidic environment. While this protects the amine by protonation (ammonium salt), it strongly deactivates the ring, often requiring high heat which degrades the 2,3-difluoro motif. NCS is superior for bench-scale reproducibility [3].

Q: Why is Acetonitrile preferred over DMF? A: DMF can participate in Vilsmeier-Haack type side reactions with activated anilines if


 impurities are present. Acetonitrile is inert, allows for lower temperatures, and simplifies the aqueous workup (phase separation is cleaner).

Q: My yield is stuck at 65%. How do I break the ceiling? A: You are likely losing product during the workup due to the "stickiness" of fluoro-anilines to aqueous layers or emulsions.

  • Fix: Ensure the pH is adjusted to >9 during extraction.

  • Fix: Use tert-Butyl methyl ether (TBME) instead of Ethyl Acetate for extraction; it separates sharper from water.

Decision Logic for Process Optimization

Use this flow to determine the root cause of yield loss in your specific setup.

Troubleshooting Start Yield < 80%? CheckPurity Check HPLC/TLC Profile Start->CheckPurity Branch1 Impurity: Black/Tar CheckPurity->Branch1 Branch2 Impurity: Wrong Isomer CheckPurity->Branch2 Branch3 Impurity: Starting Material CheckPurity->Branch3 Sol1 Action: Exclude O2/Light Use Fresh Reagents Branch1->Sol1 Oxidation Sol2 Action: Switch to Protected Route (Method A) Branch2->Sol2 Regio-control Sol3 Action: Check NCS Quality Add DMSO Catalyst Branch3->Sol3 Kinetics

Figure 2: Troubleshooting logic flow for diagnosing yield issues.

References

  • Mechanistic Insight (NCS Activation)

    • Title: Novel Regioselective Aromatic Chlorination via Catalytic Thiourea Activation of N-Chlorosuccinimide.[4]

    • Source: ResearchG
    • Link:

  • Catalysis Strategy (DMSO)

    • Title: Chlorination of (Hetero)arene Derivatives with DMSO Catalyst.[5]

    • Source: TCI Chemicals / Nature C
    • Link:

  • General Methodology (NCS vs SO2Cl2)

    • Title: N-Chlorosuccinimide: A Comprehensive Technical Guide.[6]

    • Source: BenchChem.[7][8]

    • Link:

  • Regioselectivity in Ionic Liquids (Alternative Approach)

    • Title: Regioselective chlorination of unprotected anilines using copper halides.[9][10]

    • Source: Beilstein Journal of Organic Chemistry (PMC).
    • Link:

Sources

Technical Support Center: Purification of 4,6-Dichloro-2,3-Difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separating 4,6-dichloro isomers from 2,3-difluoroaniline reaction mixtures Audience: Organic Chemists, Process Development Scientists Status: Active Guide[1]

Diagnostic & Decision Logic

Start Here. Before altering your protocol, identify the specific failure mode using the logic tree below. This guide assumes the standard electrophilic aromatic substitution of 2,3-difluoroaniline using chlorinating agents (e.g., NCS or


).

TroubleshootingLogic Start START: Purity Analysis CheckHPLC HPLC Purity < 95%? Start->CheckHPLC CheckImpurityType Identify Impurity Type CheckHPLC->CheckImpurityType Yes RegioIsomer Isomer (4,5-dichloro)? (Close Retention Time) CheckImpurityType->RegioIsomer OverChlor Over-chlorinated (Trichloro species) CheckImpurityType->OverChlor UnderChlor Under-chlorinated (Monochloro) CheckImpurityType->UnderChlor Action_Column Action: Switch to Phenyl-Hexyl Stationary Phase RegioIsomer->Action_Column Analytical Action_Recryst Action: Recrystallization (EtOH/H2O) RegioIsomer->Action_Recryst Preparative OverChlor->Action_Recryst Action_Stoich Action: Adjust Reagent Stoichiometry UnderChlor->Action_Stoich

Figure 1: Decision matrix for impurity profiling. Isomeric impurities require specific stationary phase interactions, while degree-of-chlorination errors are best solved via solubility differentials.

Critical Troubleshooting: The "Why" and "How"

Issue 1: The "Twin Peak" Problem (Co-elution of Isomers)

Symptom: HPLC shows a single broad peak or a "shoulder" peak. NMR confirms a mixture of 4,6-dichloro (Target) and 4,5-dichloro (Impurity). Root Cause: The 2,3-difluoro substitution pattern creates a dipole moment that is not significantly distinct between the 4,6- and 4,5-dichloro isomers on standard C18 columns. Technical Insight: Standard alkyl-bonded phases (C18) rely on hydrophobic exclusion. Both isomers have identical lipophilicity (


). To separate them, you must exploit 

interactions
. The electron-deficient ring (due to 2 F and 2 Cl atoms) interacts differently with a phenyl-based stationary phase depending on the symmetry of the substitution.
  • Corrective Action: Switch to a Phenyl-Hexyl or Biphenyl column. The aromatic stationary phase will discriminate based on the electron density distribution of the isomers [1].

  • Mobile Phase Adjustment: Ensure the pH is neutral (pH ~6-7). The pKa of dichloro-difluoroaniline is extremely low (< 2.0). Operating at low pH (0.1% TFA) keeps the molecule neutral, but operating at neutral pH ensures no trace protonation interferes with the

    
     stacking.
    
Issue 2: "Oiling Out" During Crystallization

Symptom: Upon cooling the reaction mixture or recrystallization solvent, the product separates as a dense oil at the bottom rather than crystals. Root Cause: The melting point of the mixture is lower than the saturation temperature of the solvent system (Lennard-Jones potential disruption). This is common in poly-halogenated aromatics which often have low melting points due to disrupted crystal packing. Corrective Action:

  • The "Cloud Point" Method: Dissolve in warm Ethanol. Add water dropwise only until a faint turbidity persists. Do NOT add excess water.

  • Seeding: You must retain a seed crystal from a previous successful batch. If none exists, scratch the glass vigorously or use a dry ice bath to force initial nucleation.

  • Slow Cooling: Rapid cooling traps impurities, lowering the melting point further. Wrap the flask in foil/towel to cool over 4-6 hours.

Issue 3: Regioselectivity Drift

Symptom: High levels of 4,5-dichloro isomer (>5%). Root Cause: Thermodynamic control vs. Kinetic control. The amino group directs ortho/para (positions 4 and 6). The fluorine at position 3 directs ortho/para (position 4 and 6). Position 5 is generally deactivated. However, high reaction temperatures allow chlorination at the sterically crowded or electronically less favored 5-position. Corrective Action:

  • Temperature: Maintain reaction temperature < 20°C.

  • Reagent Addition: Add the chlorinating agent (e.g., NCS) portion-wise over 1 hour. A high instantaneous concentration of

    
     promotes non-selective attack [2].
    

Detailed Protocols

Protocol A: Selective Recrystallization (Purification)

Best for removing over-chlorinated byproducts and minor isomers.

ParameterSpecificationNotes
Solvent System Ethanol : Water (80:20 v/v)Methanol is a viable alternative; avoid Isopropanol (solubility too high).
Loading 5 mL solvent per 1 g crudeAdjust based on initial purity.
Dissolution Temp 65°C - 70°CDo not boil vigorously; aniline oxidation risk.
Crystallization Temp 4°C (Overnight)Slow ramp down is critical.
Yield Expectation 75% - 85%First crop usually >98% purity.

Step-by-Step:

  • Charge crude 4,6-dichloro-2,3-difluoroaniline into a flask.

  • Add Ethanol (4 volumes). Heat to 65°C with stirring until dissolved.

  • If particulates remain, perform a hot filtration immediately.

  • Remove from heat. Add Water (1 volume) dropwise while stirring.

  • Critical: If oil droplets form, reheat until clear, add 1 mL Ethanol, and cool more slowly.

  • Allow to reach room temperature (25°C) over 2 hours.

  • Transfer to a 4°C environment for 12 hours.

  • Filter and wash with cold (0°C) 50:50 EtOH:Water.

Protocol B: HPLC Method for Isomer Quantitation

Validated for separating 4,5-dichloro and 4,6-dichloro isomers.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 240 nm (Aniline absorption max) and 210 nm.

  • Gradient:

Time (min)% BDescription
0.040Initial equilibration
15.065Shallow gradient for isomer resolution
15.195Wash
20.095Hold
20.140Re-equilibration

Regioselectivity Map

Understanding the electronic directing effects is crucial for preventing impurities upstream.

Regioselectivity C1 C1: NH2 (Activator) C2 C2: F (Deactivator) C1->C2 C4 C4: Target (Para to NH2) C1->C4 Major Directing C6 C6: Target (Ortho to NH2) C1->C6 Major Directing C3 C3: F (Deactivator) C2->C3 C3->C4 C3->C4 Minor Directing C5 C5: Impurity (Meta to NH2) C4->C5 C5->C6 C6->C1

Figure 2: Electronic map of 2,3-difluoroaniline. The amino group (C1) strongly activates C4 and C6, making 4,6-dichloro the thermodynamic product. C5 is deactivated, making 4,5-dichloro impurities a sign of harsh reaction conditions.

Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel Chromatography for purification? A: Yes, but it is often inefficient for separating isomers. 4,6-dichloro and 4,5-dichloro isomers have very similar Rf values on silica. If you must use flash chromatography, use a very non-polar mobile phase (e.g., 2-5% Ethyl Acetate in Hexanes) and a high column volume ratio (50:1 silica:compound) [3].

Q: My product is purple/brown. Is it ruined? A: Not necessarily. Anilines oxidize easily to form "aniline black" type impurities. These are highly colored but often present in trace amounts (<1%). A wash with dilute sodium thiosulfate or recrystallization with activated charcoal will remove the color.

Q: Why is the 4,6-isomer the major product? A: The amino group (-NH2) is the strongest activating group on the ring. It directs incoming electrophiles to the ortho and para positions. In 2,3-difluoroaniline, the para position is C4 and the open ortho position is C6. The fluorines are weak deactivators but also ortho/para directors; the F at C3 reinforces the activation at C4 [4].

References

  • Vertex Analytical. (2024). Optimization of the separation of mono- and dichloroanilines in ion interaction high-performance liquid chromatography. Link

  • BenchChem. (2025).[3][4] Technical Support Center: Purification of Crude 3,6-dichloro-2,4-difluoroaniline (Analogous methodology). Link

  • Royal Society of Chemistry. (2012). Regioselective chlorination of unprotected anilines under mild conditions. Beilstein J. Org.[1] Chem. Link

  • Vanderbilt University. (2010). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines. Link

Sources

Optimizing solvent selection for 4,6-Dichloro-2,3-difluoroaniline solubility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4,6-Dichloro-2,3-difluoroaniline (DCDFA)[1]

Executive Summary

You are working with 4,6-Dichloro-2,3-difluoroaniline , a highly functionalized, electron-deficient aromatic amine.[1] Unlike simple aniline, the presence of four electron-withdrawing halogen atoms (two chlorine, two fluorine) significantly alters its physicochemical properties.

Key Challenges:

  • Reduced Basicity: The electron-withdrawing inductive effects (-I) of the halogens dramatically lower the pKa of the amino group (likely < 2.0), making dissolution in dilute aqueous acids difficult or impossible compared to standard anilines [1].[1]

  • Lipophilicity: The high halogen content increases the partition coefficient (LogP), rendering it practically insoluble in water but highly soluble in non-polar and polar aprotic organics.[1]

  • Crystallinity: As a polyhalogenated solid, DCDFA possesses significant lattice energy, requiring solvents with high dielectric constants or specific interaction capabilities to disrupt crystal packing [2].[1]

Part 1: Solvent Compatibility Matrix

The following table summarizes solvent suitability based on thermodynamic solubility parameters and green chemistry principles.

Solvent ClassSolubility PotentialRecommended SolventsOperational Notes
Polar Aprotic High (Excellent)DMSO, DMF, NMPBest for Reactions. High dipole moments effectively break the crystal lattice.[1] Warning: High boiling points make removal difficult.[1]
Chlorinated High Dichloromethane (DCM), ChloroformGood for Extraction. Excellent solubility due to "like-dissolves-like" halogen interactions.[1] Warning: Avoid if possible due to toxicity (Green Chemistry).[1]
Esters/Ethers Moderate to High Ethyl Acetate, 2-MeTHF, THFBest for Processing. Good balance of solubility and volatility.[1] 2-MeTHF is a preferred green alternative to DCM.[1]
Alcohols Moderate Methanol, Isopropanol (IPA)Best for Crystallization. Often used as the "good" solvent in solvent/anti-solvent pairs or for warm dissolution.[1]
Alkanes Low Heptane, Hexane, PentaneAnti-Solvent. Use these to force precipitation or wash filter cakes.[1]
Aqueous Acid Very Low 1M HCl, 1M H₂SO₄Ineffective. Due to the extremely low pKa, the amine does not protonate easily to form a water-soluble salt.[1]
Part 2: Troubleshooting Guides (FAQ)
Ticket #1: "I need high concentration (>0.5 M) for a nucleophilic substitution reaction, but it won't dissolve in alcohols."

Diagnosis: Alcohols (protic solvents) often fail to achieve high molarity for this molecule because they rely on hydrogen bonding.[1] DCDFA is a poor H-bond acceptor due to the electron density being pulled into the ring by the halogens.

Solution: Switch to Polar Aprotic Solvents .

  • Recommendation: Use Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) .[1]

  • Mechanism: These solvents possess high dielectric constants and strong dipole moments that interact with the polarizable halogenated ring, effectively overcoming the lattice energy.[1]

  • Protocol Adjustment: If your reaction is moisture-sensitive, ensure the solvent is anhydrous, as these solvents are hygroscopic.[1]

Ticket #2: "My product is 'oiling out' instead of crystallizing during purification."

Diagnosis: "Oiling out" occurs when the liquid-liquid phase separation occurs before the solid-liquid boundary (crystallization) is reached.[1] This is common with lipophilic polyhalogenated compounds when the anti-solvent is added too quickly or the temperature drop is too drastic.

Solution: Optimize the Solvent/Anti-Solvent System .

  • Current System: Likely Ethanol/Water or Methanol/Water.[1][2]

  • Recommended System: Heptane / Ethyl Acetate or Heptane / Toluene .[1]

  • The Fix:

    • Dissolve DCDFA in the minimum amount of warm Ethyl Acetate (approx. 50°C).

    • Add warm Heptane dropwise until the solution turns slightly cloudy.

    • Crucial Step: Add a "seed crystal" if available, or scratch the glass to induce nucleation.[1]

    • Cool slowly to room temperature (1°C/min) before placing in an ice bath.

Ticket #3: "Safety wants me to eliminate Dichloromethane (DCM). What is the functional equivalent?"

Diagnosis: DCM is a standard solvent for halogenated anilines but is a restricted carcinogen.[1]

Solution: 2-Methyltetrahydrofuran (2-MeTHF) .[1]

  • Why: According to the Pfizer and GSK Solvent Selection Guides [3], 2-MeTHF is a validated green alternative.[1] It has similar solvation power for lipophilic amines but separates cleaner from water (lower miscibility than THF) and has a higher boiling point, allowing for faster reaction kinetics if heat is needed.

Part 3: Decision Logic & Workflow

The following diagram outlines the logical flow for selecting a solvent based on your specific experimental goal.

SolventSelection Start START: Define Goal Goal_Rxn Reaction Medium Start->Goal_Rxn Goal_Ext Extraction/Workup Start->Goal_Ext Goal_Cryst Crystallization Start->Goal_Cryst Temp_High Temp > 80°C? Goal_Rxn->Temp_High Green_Req Green Chem Required? Goal_Ext->Green_Req Polarity Solvent Pair Selection Goal_Cryst->Polarity Solv_DMSO DMSO / NMP (High Solubility) Temp_High->Solv_DMSO Yes Solv_MeTHF 2-MeTHF / Toluene (Green Option) Temp_High->Solv_MeTHF No Solv_DCM DCM (Standard) Green_Req->Solv_DCM No Solv_EtOAc Ethyl Acetate (Recommended) Green_Req->Solv_EtOAc Yes Pair_Aq IPA / Water (Standard) Polarity->Pair_Aq General Pair_Org EtOAc / Heptane (For Oiling Out) Polarity->Pair_Org Lipophilic Issues

Caption: Decision tree for 4,6-Dichloro-2,3-difluoroaniline solvent selection based on process requirements (Reaction, Extraction, or Purification).

Part 4: Validated Solubility Screening Protocol

Objective: Determine the approximate solubility limit (mg/mL) to prevent supersaturation events.

Materials:

  • DCDFA (solid)[1][3][4]

  • Scintillation vials (20 mL)

  • Calibrated micropipette

  • Vortex mixer[1]

  • Heating block (set to 40°C)

Procedure:

  • Weighing: Weigh exactly 50 mg of DCDFA into a vial.

  • Incremental Addition: Add the test solvent in 100 µL increments.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for clarity.

    • If clear: Stop. Calculate solubility.

    • If cloudy: Continue adding solvent.[1]

  • Thermal Stress (Optional): If insoluble at 1 mL (Solubility < 50 mg/mL), heat to 40°C. If it dissolves, record as "Temperature Dependent."

  • Calculation:

    
    [1]
    

Interpretation:

  • > 100 mg/mL: Highly Soluble (Preferred for reaction concentrates).[1]

  • 30 - 100 mg/mL: Moderately Soluble (Ideal for crystallization "good" solvent).[1]

  • < 10 mg/mL: Insoluble (Ideal anti-solvent).[1]

References
  • PubChem. (2025).[1][5] 4-Chloroaniline (and analogs) pKa and Physical Properties. National Library of Medicine.[1] [Link]

  • Byrne, F.P., et al. (2016).[1][6] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]

  • Pfizer. (2024).[1][6] Pfizer Solvent Selection Guide. Referenced via Green Chemistry Teaching and Learning Community. [Link]

Sources

Technical Support Center: Troubleshooting Low Purity in 4,6-Dichloro-2,3-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering purity issues with commercial samples of 4,6-Dichloro-2,3-difluoroaniline. As a critical building block in the synthesis of advanced pharmaceutical and agrochemical compounds, its purity is paramount for the success of downstream applications. This document provides in-depth troubleshooting advice, detailed analytical protocols, and purification procedures to help you identify and resolve common impurity-related challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a commercial sample of 4,6-Dichloro-2,3-difluoroaniline?

A1: Impurities in commercial 4,6-Dichloro-2,3-difluoroaniline typically arise from the synthetic route, which likely involves the chlorination of a 2,3-difluoroaniline precursor. The most common impurities can be categorized as follows:

  • Regioisomers: These are molecules with the same chemical formula but different arrangements of the chlorine atoms on the aromatic ring. During the chlorination of the 2,3-difluoroaniline derivative, chlorine atoms can be directed to other positions, leading to isomers such as 3,4-dichloro-2,3-difluoroaniline or 5,6-dichloro-2,3-difluoroaniline.[1][2]

  • Incompletely Chlorinated Intermediates: If the chlorination reaction does not proceed to completion, you may find monochlorinated species like 4-chloro-2,3-difluoroaniline or 6-chloro-2,3-difluoroaniline.

  • Residual Starting Materials: Trace amounts of the initial starting material, likely 2,3-difluoroaniline, may persist if the initial reaction is not fully driven to completion.[3]

  • Process-Related Impurities: Depending on the specific synthetic pathway, other impurities could include residual solvents or by-products from side reactions.

  • Degradation Products: Polychlorinated aromatic compounds can be susceptible to degradation over time, especially when exposed to light or high temperatures, though they are generally quite stable.[4][5]

Q2: My sample of 4,6-Dichloro-2,3-difluoroaniline has a noticeable color (e.g., yellow, brown). What causes this, and how can I decolorize it?

A2: Discoloration in halogenated anilines is often due to the presence of oxidized impurities or trace amounts of highly colored by-products formed during synthesis or storage. A common and effective method for decolorization is treatment with activated carbon during recrystallization. The colored impurities adsorb onto the surface of the activated carbon, which is then removed by hot filtration.[6][7]

Q3: How can I confirm the identity and purity of my 4,6-Dichloro-2,3-difluoroaniline sample?

A3: A combination of analytical techniques is recommended for unambiguous identification and purity assessment.

  • High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying purity and separating the target compound from its regioisomers and other non-volatile impurities.[8][9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities and confirming the molecular weight of the main component and its related substances through their mass fragmentation patterns.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) provides detailed structural information, confirming the substitution pattern on the aromatic ring and helping to identify isomers.

Troubleshooting Guide for Low Purity

This section provides a systematic approach to diagnosing and resolving low purity issues with your 4,6-Dichloro-2,3-difluoroaniline samples.

Initial Assessment: Identifying the Nature of the Impurity

The first step is to characterize the impurities present in your sample using the analytical techniques mentioned above. The type of impurity will dictate the most effective purification strategy.

Diagram 1: Troubleshooting Workflow for Low Purity 4,6-Dichloro-2,3-difluoroaniline

start Low Purity Sample of 4,6-Dichloro-2,3-difluoroaniline analytical_chem Characterize Impurities (HPLC, GC-MS, NMR) start->analytical_chem decision Identify Major Impurity Type analytical_chem->decision isomers Regioisomers or Structurally Similar Impurities decision->isomers Isomeric incomplete_rxn Incompletely Reacted Intermediates decision->incomplete_rxn Process-Related colored Colored Impurities decision->colored Discolored other Other/Unknown decision->other Unknown purify_isomers Purification: Fractional Recrystallization or Preparative HPLC/Column Chromatography isomers->purify_isomers purify_incomplete Purification: Recrystallization or Column Chromatography incomplete_rxn->purify_incomplete purify_colored Purification: Recrystallization with Activated Carbon colored->purify_colored further_analysis Further Spectroscopic Analysis (e.g., LC-MS/MS) to Identify Impurity other->further_analysis end_node High Purity 4,6-Dichloro-2,3-difluoroaniline purify_isomers->end_node purify_incomplete->end_node purify_colored->end_node further_analysis->purify_isomers

Caption: A logical workflow for diagnosing and resolving low purity in 4,6-Dichloro-2,3-difluoroaniline samples.

Potential Origin of Impurities: A Synthetic Perspective

Understanding the likely synthetic route of 4,6-Dichloro-2,3-difluoroaniline is crucial for predicting the types of impurities you may encounter. A probable pathway starts with 2,3-difluoroaniline.

Diagram 2: Probable Synthetic Pathway and Formation of Impurities

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities A 2,3-Difluoroaniline (Starting Material) B N-(2,3-difluorophenyl)acetamide (Protected Intermediate) A->B Acetylation I1 Residual 2,3-Difluoroaniline A->I1 Incomplete reaction C N-(4,6-dichloro-2,3-difluorophenyl)acetamide B->C Chlorination I3 Monochloro-difluoroaniline (Incomplete Chlorination) B->I3 Incomplete chlorination I4 Regioisomers of Dichloro-difluoroaniline B->I4 Non-selective chlorination D 4,6-Dichloro-2,3-difluoroaniline (Final Product) C->D Deprotection (Hydrolysis) I2 Residual Acetylated Intermediate C->I2 Incomplete deprotection

Caption: A plausible synthetic route for 4,6-Dichloro-2,3-difluoroaniline and the points at which common impurities may arise.

Purification Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities. The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[6][7][14]

Solvent Screening:

  • Place approximately 20-30 mg of your impure 4,6-Dichloro-2,3-difluoroaniline into several test tubes.

  • To each tube, add a different solvent from the list below (start with 0.5 mL).

  • Observe the solubility at room temperature. An ideal solvent will show low solubility.

  • Gently heat the tubes that show low room temperature solubility. The ideal solvent will fully dissolve the compound at or near its boiling point.

  • Allow the hot solutions to cool to room temperature, then place them in an ice bath. The best solvent will yield a high recovery of crystalline solid.

Solvent/System Polarity Boiling Point (°C) Comments
Ethanol/WaterPolarVariableA good starting point for many anilines. Dissolve in hot ethanol and add hot water dropwise until turbidity persists, then re-heat to clarify and cool.[14]
Hexane/Ethyl AcetateNon-polar/PolarVariableEffective for separating compounds with moderate polarity differences.
TolueneNon-polar111Can be effective for less polar compounds.
HeptaneNon-polar98A less polar option, good for removing more polar impurities.

Recrystallization Procedure:

  • In an Erlenmeyer flask, dissolve the impure 4,6-Dichloro-2,3-difluoroaniline in a minimal amount of the chosen hot solvent.

  • For colored impurities: Add a small amount of activated carbon (a spatula tip) to the hot solution and swirl for a few minutes.[6]

  • Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

For separating regioisomers or when recrystallization is ineffective, silica gel column chromatography is the method of choice.[15]

Procedure:

  • Select a Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the desired compound an Rf value of approximately 0.3.

  • Pack the Column: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column.

  • Load the Sample: Dissolve the impure sample in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elute: Begin eluting with the mobile phase, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4,6-Dichloro-2,3-difluoroaniline.

Analytical Methods for Purity Assessment

Protocol 3: High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative analysis of purity and the separation of isomers.

Parameter Condition Rationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase can improve peak shape for anilines.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier for reverse-phase HPLC.
Gradient 50% B to 95% B over 15 minutes, hold for 5 minutesA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic compounds typically have strong absorbance at this wavelength.
Injection Volume 10 µL

Diagram 3: HPLC Experimental Workflow

start Prepare Sample Solution (e.g., 1 mg/mL in Mobile Phase) inject Inject Sample start->inject prepare_mobile_phase Prepare Mobile Phases A and B hplc_setup Equilibrate HPLC System with Initial Gradient Conditions prepare_mobile_phase->hplc_setup hplc_setup->inject separation Gradient Elution and Separation on C18 Column inject->separation detection UV Detection at 254 nm separation->detection data_analysis Integrate Peaks and Calculate Purity (%) detection->data_analysis end_node Purity Report data_analysis->end_node

Caption: A standard workflow for the HPLC analysis of 4,6-Dichloro-2,3-difluoroaniline.

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying volatile impurities and confirming the molecular weight of the main component.

Parameter Condition Rationale
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)A robust, general-purpose column for a wide range of analytes.
Carrier Gas Helium at 1.0 mL/minAn inert carrier gas suitable for MS detection.
Inlet Temperature 250 °CEnsures complete volatilization of the sample.
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 minA temperature ramp allows for the separation of compounds with different boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source 230 °C
Ionization Mode Electron Impact (EI) at 70 eVStandard ionization mode for creating reproducible fragmentation patterns.
Scan Range 40-400 m/zCovers the expected mass range of the parent compound and its fragments.

Expected Mass Fragmentation: The mass spectrum of 4,6-Dichloro-2,3-difluoroaniline (MW ≈ 198.0 g/mol ) will show a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). Key fragmentation pathways for halogenated anilines include the loss of a chlorine atom and cleavage of the C-N bond.[11][12][13]

References

  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline. BenchChem Technical Guides.
  • Recrystallization1. (n.d.). Retrieved from a university chemistry lab manual source.
  • ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
  • recrystallization-2.doc.pdf. (n.d.). Retrieved from a university chemistry lab manual source.
  • PMC. (2023). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 3,6-dichloro-2,4-difluoroaniline. BenchChem Technical Guides.
  • Recrystallization. (n.d.). Retrieved from a university chemistry lab manual source.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2021). a comprehensive review of method development by hplc.
  • Wikipedia. (n.d.). Bioremediation of polychlorinated biphenyls. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions.
  • PMC. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
  • BenchChem. (2025). Technical Support Center: Purification of Crude 3,6-dichloro-2,4-difluoroaniline. BenchChem Technical Guides.
  • Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
  • Vanderbilt University. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry.
  • MDPI. (2022). Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS)
  • BenchChem. (2025). Technical Guidance for Determining the Solubility of 3,6-dichloro-2,4-difluoroaniline in Organic Solvents. BenchChem Technical Guides.
  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube.
  • MDPI. (2022).
  • MOLNÁR-INSTITUTE for Applied Chromatography | DryLab®. (2017).
  • PMC. (n.d.).
  • Google Patents. (1994).
  • Scribd. (n.d.).
  • PubMed. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3.
  • Journal of Chemical Society of Nigeria. (n.d.). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE.
  • eClass. (n.d.).
  • LSU Scholarly Repository. (2023).
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Highly selective aromatic chlorinations. Part 2. The chlorination of substituted phenols, anisoles, anilines, and related compounds with N-chloroamines in acidic solution.
  • LCGC International. (2020). Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1).
  • Scilit. (1997). Degradation of polychlorinated biphenyls by hairy root culture of Solanum nigrum.

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Technical Support Center: Purification of 4,6-Dichloro-2,3-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of regioisomeric impurities from crude 4,6-dichloro-2,3-difluoroaniline. The following sections offer in-depth solutions to common challenges encountered during the purification of this critical synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common regioisomeric impurities in crude 4,6-dichloro-2,3-difluoroaniline?

The synthesis of 4,6-dichloro-2,3-difluoroaniline can lead to the formation of several regioisomers, with the distribution depending on the specific synthetic route and reaction conditions. Common impurities may include other dichlorodifluoroaniline isomers where the chlorine atoms are positioned differently on the aromatic ring. For instance, during the chlorination of a difluoroaniline precursor, alternative substitution patterns can occur.[1][2]

Q2: Why is the removal of these regioisomers critical for downstream applications?

In pharmaceutical and agrochemical development, the purity of starting materials and intermediates is paramount. Regioisomeric impurities can lead to the formation of undesired byproducts in subsequent reactions, potentially impacting the efficacy, safety, and regulatory approval of the final product.[3]

Q3: What are the primary purification techniques for separating regioisomers of halogenated anilines?

Due to the often-similar physical properties of regioisomers, a combination of techniques may be necessary. The most effective methods include:

  • Recrystallization: This technique exploits differences in the solubility of the desired isomer and its impurities in a specific solvent or solvent system.[4][5][6]

  • Column Chromatography: A highly effective method for separating compounds with small differences in polarity.[4][7][8]

  • High-Performance Liquid Chromatography (HPLC): While often used for analysis, preparative HPLC can be employed for high-purity separation of small to moderate quantities.[3][9]

Troubleshooting Guide

Issue: Poor Separation of Regioisomers by Recrystallization

Q: My recrystallization attempts are not effectively removing a persistent regioisomeric impurity. What factors should I consider?

A: Ineffective separation during recrystallization often stems from suboptimal solvent selection or procedural issues.

Causality: For successful recrystallization, the desired compound should have high solubility in the hot solvent and low solubility at cooler temperatures, while the impurity should either be highly soluble or sparingly soluble at all temperatures. If the solubility profiles of the regioisomers are too similar in the chosen solvent, separation will be poor.

Troubleshooting Steps & Solutions:

  • Solvent Screening: A systematic solvent screening is crucial. Create a solubility profile for your crude product in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, methanol, and mixtures thereof).

  • Optimize Cooling Rate: Rapid cooling can lead to the co-precipitation of impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of pure crystals.[10]

  • Fractional Crystallization: If a single recrystallization is insufficient, a multi-step fractional crystallization approach may be necessary.

  • Decolorization: If your product is discolored, it may contain oxidized impurities. Adding a small amount of activated carbon to the hot solution before filtration can help remove these.[5]

Issue: Co-elution of Isomers During Column Chromatography

Q: I am observing co-elution of the desired product and a regioisomer during silica gel column chromatography. How can I improve the resolution?

A: Co-elution indicates that the chosen chromatographic conditions do not provide sufficient selectivity to resolve the isomers.

Causality: The separation of regioisomers by column chromatography relies on differences in their polarity and interaction with the stationary phase. Halogenated aniline isomers can have very similar polarities, making separation challenging.[4][7]

Troubleshooting Steps & Solutions:

  • Mobile Phase Optimization:

    • Solvent System: If using a hexane/ethyl acetate system, try a very shallow gradient or isocratic elution with a low percentage of the more polar solvent.

    • Alternative Solvents: Consider alternative solvent systems that may offer different selectivity, such as dichloromethane/hexanes or toluene/ethyl acetate.

  • Stationary Phase Selection:

    • Silica Gel: For standard silica gel, ensure it is properly packed and of a suitable particle size for good resolution.

    • Alternative Phases: For particularly difficult separations, consider specialized stationary phases such as those with different bonding (e.g., cyano or phenyl phases) or porous graphitic carbon columns, which are known for their ability to resolve geometric isomers.[9][11]

  • Loading Technique:

    • Dry Loading: Dissolve the crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. This "dry loading" technique often leads to sharper bands and better separation compared to liquid loading.[12]

Table 1: Comparison of Purification Techniques for Dichlorodifluoroaniline Isomers

Purification TechniquePrincipleAdvantagesDisadvantages
Recrystallization Differential solubilityScalable, cost-effective for bulk purification.[5][6]May not be effective for isomers with very similar solubilities.
Column Chromatography Differential adsorptionHigh resolving power for closely related isomers.[4][7]Can be time-consuming and require significant solvent volumes.
Preparative HPLC Differential partitioningHighest resolution, suitable for achieving very high purity.[3][9]Limited sample capacity, higher cost.

Experimental Protocols

Protocol 1: Optimized Recrystallization
  • Solvent Selection: Based on preliminary solubility tests, select a solvent or solvent pair where the 4,6-dichloro-2,3-difluoroaniline has high solubility when hot and low solubility when cold.

  • Dissolution: In an appropriately sized flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.[5]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.[12]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: High-Resolution Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[12]

  • Elution: Begin elution with the non-polar solvent. Gradually increase the polarity of the mobile phase by slowly adding a more polar solvent (e.g., ethyl acetate). A very shallow gradient is often key for separating isomers.

  • Fraction Collection: Collect small fractions and monitor their composition using an appropriate analytical technique like TLC or HPLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Purity Assessment

Q: How can I accurately determine the purity of my 4,6-dichloro-2,3-difluoroaniline and quantify the remaining regioisomers?

A: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most reliable methods for this analysis.

HPLC Method:

  • A reversed-phase HPLC method using a C18 column is generally effective for separating halogenated anilines.[3]

  • A mobile phase gradient of acetonitrile and water with an acid modifier (e.g., trifluoroacetic acid or formic acid) can provide good resolution.[3][13]

GC-MS Method:

  • GC-MS offers excellent separation and provides structural information from the mass spectra, aiding in the definitive identification of isomers.[14][15]

  • A capillary column with a non-polar stationary phase (e.g., 5% diphenyl - 95% dimethylpolysiloxane) is a good starting point.[16]

  • Derivatization may sometimes be employed to improve the chromatographic behavior of anilines.[16][17]

Table 2: Recommended Analytical Conditions

ParameterHPLCGC-MS
Column C18 (e.g., 4.6 x 250 mm, 5 µm)[3]5% Diphenyl / 95% Dimethylpolysiloxane (e.g., 30 m x 0.25 mm x 0.25 µm)[15]
Mobile Phase/Carrier Gas Acetonitrile/Water with 0.1% TFA[3]Helium[15]
Detector UV (e.g., 254 nm)[3]Mass Spectrometer
Typical Run Time 20-30 minutes30-45 minutes

Visualization of Workflows

Caption: A workflow diagram for the purification and analysis of 4,6-dichloro-2,3-difluoroaniline.

References

  • A Comparative Guide to Assessing the Purity of Synthesized 3,6-dichloro-2,4-difluoroaniline by High-Performance Liquid Chromatography - Benchchem. (n.d.).
  • Technical Support Center: Purification of Crude Aniline Nitrate - Benchchem. (n.d.).
  • Column Chromatography of Nitroanilines Lab Experiment - Studylib. (n.d.).
  • Chang, C. A., & Wu, Q. (1987). Facile Liquid Chromatographic Separation of Positional Isomers with a γ-Cyclodextrin Bonded Phase Column.
  • Technical Support Center: Purification of Halogenated Aniline Compounds - Benchchem. (n.d.).
  • Gajda, T., Koziara, A., & Zwierzak, A. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(6), 1625–1632.
  • (DOC) Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx - Academia.edu. (n.d.).
  • [Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry]. (2023). Zhonghua Yu Fang Yi Xue Za Zhi, 57(6), 841-849.
  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring - MDPI. (2026, January 16).
  • Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather - ResearchGate. (2025, August 8).
  • Separation of Aniline on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
  • method 8131 aniline and selected derivatives by gas chromatography - EPA. (n.d.).
  • HPLC Methods for analysis of 3,4-Difluoroaniline - HELIX Chromatography. (n.d.).
  • Optimization of the separation of mono- and dichloroanilines in ion interaction high-performance liquid chromatography - PubMed. (n.d.).
  • An In-Depth Technical Guide to the Synthesis of 3,6-dichloro-2,4-difluoroaniline - Benchchem. (n.d.).
  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. (n.d.).
  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water - Agilent. (2022, November 9).
  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines - LCGC International. (n.d.).
  • Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols - Benchchem. (n.d.).
  • Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. (1976). Analyst, 101(1204), 573-578.
  • Experiment 2: Recrystallization. (n.d.).
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE - ThermoFisher. (n.d.).
  • A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Patent 0506199. (1994, December 14).
  • Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed. (n.d.).
  • Recrystallization. (n.d.).
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2020). Environmental Science & Technology, 54(15), 9478–9488.
  • Technical Support Center: Purification of Crude 3,6-dichloro-2,4-difluoroaniline - Benchchem. (n.d.).
  • A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline - ProQuest. (2023, April 18).
  • CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline. (n.d.).
  • 2 - Working with Hazardous Chemicals. (n.d.).
  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC. (2019, September 15).
  • 2,3-Difluoroaniline synthesis - ChemicalBook. (n.d.).
  • Development and evaluation of an HPLC urinalysis screening test for occupational exposure to 3,4- and 3,5-dichloroanilines - PubMed. (2002, January 15).
  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - MDPI. (2023, July 28).
  • Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines - MDPI. (n.d.).
  • Separation of 2-Chloro, 4-Fluorotoluene to its isomer - Chromatography Forum. (2013, December 11).
  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PMC. (2022, October 1).
  • US3170961A - Process for separating dichlorobenzene isomers - Google Patents. (n.d.).

Sources

Validation & Comparative

1H NMR chemical shifts for 4,6-Dichloro-2,3-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 1H NMR Chemical Shifts of 4,6-Dichloro-2,3-difluoroaniline: A Predictive and Comparative Analysis

This guide provides a detailed analysis of the expected 1H NMR spectrum of 4,6-dichloro-2,3-difluoroaniline. In the absence of a publicly available, experimentally verified spectrum, this document leverages fundamental NMR principles and comparative data from structurally related analogs to construct a reliable prediction. This approach is invaluable for researchers in synthetic chemistry and drug development for structural verification, impurity profiling, and reaction monitoring.

The chemical shift of a proton on an aromatic ring is exquisitely sensitive to its electronic environment. This environment is dictated by the combined electron-donating and electron-withdrawing effects of the ring's substituents. For 4,6-dichloro-2,3-difluoroaniline, we must consider the influence of an amino group (-NH2), two chlorine atoms (-Cl), and two fluorine atoms (-F).

  • Amino Group (-NH2): The nitrogen's lone pair of electrons participates in resonance with the aromatic π-system, increasing electron density at the ortho and para positions.[1] This strong electron-donating effect causes significant shielding, shifting the signals of nearby protons upfield (to a lower ppm value).[2]

  • Halogens (-F, -Cl): Halogens exhibit a dualistic nature. They are electronegative and withdraw electron density through the sigma bond (inductive effect), which is a deshielding effect. Conversely, their lone pairs can be donated into the π-system (resonance effect), which is a shielding effect, primarily at the ortho and para positions. For halogens, the inductive effect generally outweighs the resonance effect, leading to a net deshielding (downfield shift). The magnitude of this effect varies, with fluorine having a stronger inductive effect but also a more significant resonance effect compared to chlorine.[3]

The interplay of these effects from multiple substituents determines the final chemical shift of the remaining ring proton.

Predicted 1H NMR Spectrum of 4,6-Dichloro-2,3-difluoroaniline

The structure of 4,6-dichloro-2,3-difluoroaniline possesses only one aromatic proton at the C-5 position and two amine protons.

Caption: Structure of 4,6-dichloro-2,3-difluoroaniline.

Aromatic Proton (H-5):

  • Chemical Shift Prediction: This proton is positioned meta to the strongly electron-donating -NH2 group. It is ortho to a chlorine atom (at C-6) and ortho to a fluorine atom (at C-4). The combined strong inductive effects of the adjacent halogens will dominate, causing a significant downfield shift. We predict this signal to appear in the range of 7.10 - 7.40 ppm .

  • Multiplicity: The H-5 proton will experience coupling to the fluorine atoms. It will be split by the adjacent 19F at C-4 (JHF-ortho, typically 7-10 Hz) and by the 19F at C-2 (JHF-para, typically 0-3 Hz). The coupling to the C-2 fluorine may not be resolved. Therefore, the signal is expected to be a doublet or a narrow doublet of doublets .

  • Integration: 1H.

Amine Protons (-NH2):

  • Chemical Shift Prediction: The chemical shift of amine protons is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[4][5] For anilines in a non-polar solvent like CDCl3, the signal typically appears between 3.5 - 5.0 ppm .[5][6]

  • Multiplicity: These protons usually appear as a broad singlet because of rapid quadrupole relaxation and exchange with trace amounts of water or acid.[4]

  • Integration: 2H.

Comparative Analysis with Structurally Related Anilines

To ground our prediction, we can compare it with the experimental 1H NMR data of similar halogenated anilines. This comparison allows us to observe the incremental effects of each substituent on the aromatic proton chemical shifts.

CompoundAromatic Protons (ppm)-NH₂ Protons (ppm)SolventReference
4,6-Dichloro-2,3-difluoroaniline ~7.10 - 7.40 (Predicted) ~3.5 - 5.0 (Predicted) CDCl₃-
2,3-Difluoroaniline6.48 - 6.80 (multiplet)3.77 (broad s)CDCl₃[7]
2,5-Dichloroaniline6.62 - 7.13 (multiplet)4.09 (broad s)CDCl₃[6]
2,6-Dichloro-3,5-difluoro-4-iodoaniline- (No aromatic H)4.80 (broad s)CDCl₃[8]
4-Bromoaniline6.55 (d), 7.23 (d)3.65 (broad s)CDCl₃[6]

Analysis:

  • The protons of 2,3-difluoroaniline are significantly upfield compared to our prediction for the H-5 in the target molecule.[7] This is because in 2,3-difluoroaniline, some protons are ortho or para to the powerful shielding -NH2 group without the deshielding influence of two chlorine atoms.

  • The data for 2,5-dichloroaniline shows aromatic protons extending further downfield to 7.13 ppm, which is more in line with our prediction.[6] This demonstrates the strong deshielding effect of chlorine atoms.

  • The amine protons in all comparative examples fall within our predicted range, lending confidence to that assignment. The downfield shift of the -NH2 signal in 2,6-dichloro-3,5-difluoro-4-iodoaniline (4.80 ppm) highlights how multiple electron-withdrawing groups can reduce the electron density on the nitrogen, deshielding its protons.[8]

Standardized Experimental Protocol for NMR Acquisition

To ensure data integrity and reproducibility, a standardized protocol for acquiring the 1H NMR spectrum is essential.

G cluster_prep 1. Preparation cluster_acq 2. Acquisition (400 MHz Spectrometer) cluster_proc 3. Processing cluster_analysis 4. Analysis prep Sample Preparation acq Data Acquisition proc Data Processing analysis Spectral Analysis p1 Dissolve 5-10 mg of analyte in ~0.6 mL of CDCl3 p2 Add internal standard (e.g., TMS) if quantitative analysis is needed p1->p2 p3 Transfer to a clean, dry 5 mm NMR tube p2->p3 a1 Lock spectrometer on deuterium signal of CDCl3 p3->a1 a2 Shim magnet coils for homogeneity a1->a2 a3 Acquire spectrum: - Spectral width: ~12 ppm - Number of scans: 16-64 a2->a3 pr1 Fourier Transform a3->pr1 pr2 Phase Correction pr1->pr2 pr3 Baseline Correction pr2->pr3 pr4 Reference spectrum to residual CHCl3 at 7.26 ppm pr3->pr4 an1 Integrate signals pr4->an1 an2 Assign peaks based on chemical shift, multiplicity, and integration an1->an2 an3 Measure coupling constants (J) an2->an3

Caption: Standard workflow for acquiring and processing a 1H NMR spectrum.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4,6-dichloro-2,3-difluoroaniline in 0.6 mL of deuterated chloroform (CDCl3).[5] CDCl3 is a suitable choice as it is a common, non-polar solvent that is unlikely to engage in significant hydrogen bonding with the analyte.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Reference the spectrum to the residual solvent peak of CHCl3 at 7.26 ppm.[9]

    • Acquire the spectrum at a standard probe temperature (e.g., 298 K).

    • Set a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Accumulate 16 to 64 scans to ensure an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate all signals to determine the relative proton ratios.

The Role of Computational Methods

Modern analytical chemistry is frequently augmented by computational tools. Programs utilizing approaches like the Gauge-Independent Atomic Orbital (GIAO) method within a Density Functional Theory (DFT) framework can provide high-quality predictions of NMR spectra.[3] Additionally, database-driven software, such as ACD/NMR Predictor, leverages vast libraries of experimental data to estimate chemical shifts.[3] While these methods provide excellent guidance, they are not a substitute for experimental verification. They are best used in concert with the comparative analysis described herein to build a comprehensive and convincing structural assignment.

Conclusion

The 1H NMR spectrum of 4,6-dichloro-2,3-difluoroaniline is predicted to be simple, exhibiting two main signals: a doublet (or doublet of doublets) for the single aromatic proton (H-5) between 7.10 and 7.40 ppm, and a broad singlet for the two amine protons between 3.5 and 5.0 ppm. This prediction is firmly rooted in the fundamental principles of substituent effects and is supported by comparative analysis with known halogenated anilines. By following the detailed experimental protocol provided, researchers can confidently acquire and interpret the spectrum of this compound, enabling its unambiguous identification.

References

  • The Royal Society of Chemistry. (n.d.). Exemplar NMR data. Retrieved from an RSC publication.
  • ResearchGate. (n.d.). The 1H NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline. [Link]

  • Reynolds, W. F., & Schaefer, T. (1963). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Abraham, R. J., Mobli, M., & Smith, R. J. (n.d.). 1H chemical shifts in NMR: Part 201. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab-initio investigation. Modgraph. [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H-general. Retrieved from [Link]

  • Drakesmith, M., Tordeux, M., & Wakselman, C. (1998). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry. (Note: The provided search result was a Vanderbilt University repository link to the article.)[Link]

  • Landa, A., et al. (2024). Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein 19F NMR. Advanced Synthesis & Catalysis. [Link]

  • Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - Supplementary Information. [Link]

  • Hoffbauer, M. A., & Helquist, P. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

Sources

Validating Purity of 4,6-Dichloro-2,3-difluoroaniline: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity Paradox" in Halogenated Anilines

In the development of advanced agrochemicals and fluorinated pharmaceuticals, 4,6-Dichloro-2,3-difluoroaniline (CAS 186826-67-1) serves as a critical, high-value intermediate. Its structural complexity—featuring four electron-withdrawing halogen atoms on a single aniline ring—presents a unique analytical challenge.

A common scenario in the lab is the "Purity Paradox": A sample shows >99.5% purity by HPLC (High-Performance Liquid Chromatography) yet fails downstream coupling reactions. The culprit is often non-chromatographic impurities—inorganic salts, retained moisture, or amorphous carbon—that HPLC detectors (UV-Vis) miss entirely.

This guide details why Elemental Analysis (EA) is not merely an archaic confirmation step but a critical, absolute validation tool for this specific molecule. We compare EA against HPLC and qNMR, providing a robust protocol for handling the interference issues caused by high fluorine and chlorine content.

The Challenge: Analyzing

The target molecule, 4,6-Dichloro-2,3-difluoroaniline , has a molecular weight of 197.99 g/mol . Its high halogen-to-carbon ratio creates specific difficulties for standard combustion analysis.

Theoretical Composition
ElementSymbolCountAtomic MassMass ContributionTheoretical %
Carbon C612.01172.06636.40%
Hydrogen H31.0083.0241.53%
Nitrogen N114.00714.0077.07%
Chlorine Cl235.4570.9035.81%
Fluorine F218.99837.99619.19%
The Interference Matrix
  • Fluorine Attack: Upon combustion, fluorine forms hydrogen fluoride (HF) and, critically, reacts with silica combustion tubes to form volatile silicon tetrafluoride (

    
    ). This can artificially inflate results or damage the detector if not sequestered.
    
  • Chlorine Carryover: The high chlorine load (35.8%) produces significant

    
     and 
    
    
    
    gas, which must be quantitatively trapped to prevent interference with the Nitrogen thermal conductivity detection.
  • Incomplete Combustion: The electron-deficient ring is resistant to oxidation, requiring higher temperatures and oxygen dosing than standard anilines.

Comparative Analysis: EA vs. HPLC vs. qNMR

To validate the material for drug development, relying on a single technique is insufficient. The table below contrasts the "Truth" provided by each method.

Table 1: Analytical Technique Comparison
FeatureElemental Analysis (CHNS) HPLC (UV-Vis) qNMR (

or

)
Primary Scope Absolute Bulk Purity (Total composition)Organic Purity (Relative abundance of UV-active species)Structural Quantification (Molar ratio)
Blind Spots Cannot distinguish isomers (e.g., 2,6-difluoro vs 2,3-difluoro).Misses inorganic salts, moisture, and non-UV active solvents.Integration errors; relaxation times must be optimized.
Sample Req. 2–5 mg (Destructive)<1 mg (Non-destructive)~10 mg (Non-destructive)
Role for Target CRITICAL: Confirms absence of trapped inorganic salts/water.CRITICAL: Detects regioisomers (e.g., 3,5-dichloro isomer).SUPPORT: Confirms structure and solvent load.
Validation Limit

absolute deviation.
Area % > 98.0%.

accuracy.

Key Insight: HPLC proves identity; EA proves quality. A sample with 99% HPLC purity but a Carbon value deviating by 2% likely contains 5-10% inorganic salt contamination.

Experimental Protocol: Validating 4,6-Dichloro-2,3-difluoroaniline

Objective: Obtain CHN values within


 of theoretical to validate >99% bulk purity.
Equipment & Reagents[1][2][3][4]
  • Instrument: Flash Combustion Analyzer (e.g., Thermo FlashSmart or Elementar vario).

  • Combustion Temperature:

    
     (Standard) or 
    
    
    
    (Boosted for refractory rings).
  • Carrier Gas: Helium (Grade 5.0).

  • Additives (Crucial):

    • Tungsten (VI) Oxide (

      
      ): Promotes oxidation and aids in fluorine sequestration.
      
    • Silver Wool: Packed in the reduction tube to trap Chlorine and Fluorine gases.

Step-by-Step Workflow
  • Sample Preparation:

    • Dry the aniline sample in a vacuum oven at

      
       for 4 hours to remove surface moisture.
      
    • Weigh 2.000 to 3.000 mg (

      
       mg) into a tin capsule. Precision here is the single biggest variable.
      
  • Additive Loading:

    • Add 10–15 mg of

      
       powder  directly over the sample in the tin capsule.
      
    • Why? This prevents the formation of carbon tetrafluoride (

      
      ), which is stable and would escape detection, lowering the Carbon count.
      
  • Instrument Setup (The Halogen Trap):

    • Ensure the reduction reactor contains a fresh zone of Silver Wool maintained at

      
      .
      
    • Mechanism:

      
      . This removes halogens from the gas stream before they reach the TCD (Thermal Conductivity Detector).
      
  • Calibration:

    • Use a standard with similar heteroatom content if possible (e.g., Sulfanilamide or a fluorinated benzoic acid derivative).

    • Run a "Conditioning" blank to saturate active sites in the ash crucible.

  • Analysis:

    • Inject sample with Oxygen boost (minimum 5 seconds

      
       injection).
      
    • Analyze for Nitrogen (

      
      ), Carbon (
      
      
      
      ), and Hydrogen (
      
      
      ).[1][2]

Data Visualization & Decision Logic

Workflow Diagram

The following diagram illustrates the logical flow for validating the purity of the target molecule, integrating EA with HPLC data.

ValidationLogic Start Crude 4,6-Dichloro-2,3-difluoroaniline HPLC Step 1: HPLC Analysis (Check for Isomers) Start->HPLC DecisionHPLC HPLC Purity > 98%? HPLC->DecisionHPLC Purify Recrystallize / Column Chromatography DecisionHPLC->Purify No EA_Prep Step 2: EA Sample Prep (Dry & Weigh + WO3 Additive) DecisionHPLC->EA_Prep Yes Purify->HPLC Combustion Combustion Analysis (Trap Halogens with Ag) EA_Prep->Combustion Compare Compare C/H/N to Theoretical Combustion->Compare Pass VALIDATED (High Purity Intermediate) Compare->Pass Within ±0.4% Fail_C Fail: Carbon Low? (Inorganic Salt Contamination) Compare->Fail_C Dev > 0.4% Fail_H Fail: Hydrogen High? (Solvent/Moisture Trap) Compare->Fail_H Dev > 0.4% Fail_C->Purify Re-process Fail_H->EA_Prep Dry Sample

Figure 1: Decision matrix for validating halogenated aniline purity. Note the feedback loops for purification vs. simple drying.

Data Interpretation: Pass vs. Fail Scenarios

Interpreting EA data requires forensic analysis of the deviations. Below are theoretical outcomes for 4,6-Dichloro-2,3-difluoroaniline .

Theoretical Values
  • C: 36.40%

  • H: 1.53%

  • N: 7.07%

Table 2: Scenario Analysis
ScenarioCarbon (%)Hydrogen (%)Nitrogen (%)DiagnosisAction
Ideal Result 36.35 1.55 7.05 PASS. All within

.
Release batch.
Wet Sample 35.10 (

)
2.10 (

)
6.80 (

)
FAIL. High H, Low C/N indicates retained water.Dry at

under vacuum.
Salt Contam. 30.20 (

)
1.20 (

)
5.80 (

)
FAIL. All values low. Likely inorganic salts (NaCl/KBr) from synthesis.Aqueous wash + Recrystallization.
Isomer Mix 36.40 1.53 7.07 FALSE PASS. EA cannot see isomers.Must cross-reference HPLC.
Incomplete Comb. 34.50 (

)
1.406.50FAIL. Low C, N often low. Formation of carbides or

.
Add more

, increase

flow.

Conclusion

Validating 4,6-Dichloro-2,3-difluoroaniline requires a dual-threat approach. While HPLC confirms you have the correct organic molecule, only Elemental Analysis validates that you have pure material free of the inorganic byproducts common in halogenation chemistry.

By utilizing Tungsten Oxide additives and Silver traps , researchers can overcome the interference of fluorine and chlorine, turning a difficult analysis into a routine, robust validation step.

References

  • National Institutes of Health (NIH).

    
     standard).
    [Link]
    
  • Royal Society of Chemistry (RSC) . Elemental analysis: an important purity control but prone to manipulations. (Guideline on reporting and best practices). [Link]

  • Vanderbilt University . Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines. (Specific synthesis and characterization of similar poly-halogenated anilines). [Link]

  • Mettler Toledo . CHNSO Organic Elemental Analysis - Sample Preparation. (Weighing protocols for micro-analysis). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.